12β-Hydroxyganoderenic acid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,28-,29+,30-/m0/s1 |
InChI Key |
QECQJYAIIIIKJB-ZMNIZCDESA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
12β-Hydroxyganoderenic Acid B: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 12β-hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This document details the general methodologies employed for the extraction and purification of ganoderic acids, offering a foundational understanding for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a member of the highly oxygenated lanostane-type triterpenoid family of compounds found in Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine.[1] Triterpenoids from Ganoderma species are known to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. This compound, specifically, has been identified as a potential agent for reversing multidrug resistance in cancer cells, making it a compound of significant interest for further pharmacological investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C30H42O8 | MCE |
| Molecular Weight | 530.65 g/mol | MCE |
| CAS Number | 1309931-84-7 | MCE |
| Natural Source | Ganoderma lucidum | MedchemExpress |
Discovery and Isolation: A Methodological Overview
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of triterpenoids from Ganoderma lucidum.
Detailed Experimental Protocols
The following protocols are generalized from methods used for the isolation of various ganoderic acids and represent a likely approach for obtaining this compound.
3.2.1. Extraction
-
Objective: To extract a broad range of triterpenoids from the fungal material.
-
Protocol:
-
Obtain dried and powdered fruiting bodies of Ganoderma lucidum.
-
Perform exhaustive extraction with an organic solvent. Ethanol (B145695) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds. Maceration or Soxhlet extraction can be employed.
-
For example, suspend the powdered material in 95% ethanol at a 1:10 (w/v) ratio and stir at room temperature for 24-48 hours. Repeat the extraction process multiple times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3.2.2. Purification
-
Objective: To separate the target compound, this compound, from the complex mixture of the crude extract. This is typically a multi-step process.
-
Protocol:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of ethyl acetate and water. The triterpenoids will preferentially partition into the ethyl acetate layer. Separate the layers and concentrate the ethyl acetate fraction.
-
Silica Gel Column Chromatography:
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate and then methanol (B129727) to the mobile phase.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Pool fractions containing compounds with similar TLC profiles to the target compound.
-
Apply the pooled fractions to a Sephadex LH-20 column, which separates compounds based on molecular size and polarity.
-
Elute with a suitable solvent, such as methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).
-
Use a mobile phase gradient, such as acetonitrile (B52724) and water, to achieve high-resolution separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
3.2.3. Structural Elucidation
-
Objective: To confirm the identity and structure of the isolated compound.
-
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS). Fragmentation patterns from tandem mass spectrometry (MS/MS) can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals and confirms the stereochemistry of the molecule.
-
-
Biological Activity and Signaling Pathways
While extensive research on the specific biological activities of this compound is still emerging, preliminary studies on related compounds offer insights into its potential mechanisms of action. For instance, the structurally similar compound, ganoderenic acid B, has been shown to reverse ABCB1-mediated multidrug resistance in cancer cells. It achieves this by inhibiting the efflux pump function of the ABCB1 transporter, thereby increasing the intracellular concentration of chemotherapeutic drugs.
The logical relationship for the proposed mechanism of action of ganoderic acids in overcoming multidrug resistance is depicted below.
References
An In-depth Technical Guide to the Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma species, particularly Ganoderma lucidum, are renowned in traditional medicine for producing a plethora of bioactive secondary metabolites. Among these, the ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. 12β-Hydroxyganoderenic acid B is a specific triterpenoid (B12794562) isolated from Ganoderma lucidum that contributes to its medicinal properties. Understanding its biosynthetic pathway is crucial for the metabolic engineering of Ganoderma species or heterologous hosts to enhance its production for therapeutic applications.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the established enzymatic steps from the primary precursor, acetyl-CoA, to the lanostane (B1242432) backbone, and discusses the putative final steps involving cytochrome P450 monooxygenases. This guide also includes quantitative data on related compounds, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic pathway and experimental workflows.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all ganoderic acids, originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid precursor, lanosterol (B1674476). Subsequent modifications of the lanosterol skeleton by a series of cytochrome P450 enzymes (CYPs), reductases, and other enzymes lead to the vast diversity of GAs.
From Acetyl-CoA to Lanosterol: The Mevalonate Pathway
The initial steps of the pathway are well-characterized and involve the conversion of acetyl-CoA to lanosterol. This process is catalyzed by a series of conserved enzymes.
-
Acetyl-CoA to HMG-CoA: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is catalyzed by two enzymes: acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS).
-
HMG-CoA to Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), which is a key rate-limiting enzyme in the MVA pathway. Overexpression of the HMGR gene has been shown to increase the production of ganoderic acids[1].
-
Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) through the action of mevalonate kinase (MVK), phosphomevalonate kinase (PMVK), and diphosphomevalonate decarboxylase (MVD). IPP is then isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI).
-
Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP to form the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).
-
Squalene (B77637) and Lanosterol Synthesis: Two molecules of FPP are reductively dimerized to form squalene, a C30 linear triterpene, by the enzyme squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). Finally, 2,3-oxidosqualene is cyclized to lanosterol by lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC). Lanosterol is the first tetracyclic triterpenoid precursor of all ganoderic acids[1][2].
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The structural diversity of ganoderic acids arises from a series of oxidative modifications of the lanosterol backbone, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl, carboxyl, and keto groups at various positions on the lanostane skeleton.
While the complete biosynthetic pathway to this compound has not been fully elucidated, it is hypothesized to proceed through a series of hydroxylation and oxidation steps from a lanosterol-derived precursor. The key step is the introduction of a hydroxyl group at the C-12β position.
Putative Final Step in this compound Biosynthesis:
The direct precursor to this compound and the specific cytochrome P450 enzyme responsible for the 12β-hydroxylation have not yet been experimentally confirmed in Ganoderma. However, based on the structures of other known ganoderic acids, it is likely that a precursor, such as ganoderenic acid B, is hydroxylated at the 12β-position.
-
Precursor: Ganoderenic Acid B (or a similar intermediate)
-
Enzyme: A putative Cytochrome P450 12β-hydroxylase
-
Reaction: C-12β hydroxylation
Genome-wide analysis of Ganoderma lucidum has revealed a large number of CYP genes, suggesting a high capacity for diverse oxidative reactions[3][4]. Functional characterization of these CYPs is an active area of research. For instance, CYP5150L8 has been identified to catalyze the C-26 oxidation of lanosterol[5], and CYP5139G1 is responsible for C-28 oxidation of a ganoderic acid intermediate[6][7]. Another CYP, CYP512U6, has been shown to hydroxylate ganoderic acids at the C-23 position[3]. The identification of the specific 12β-hydroxylase will require further functional screening of the Ganoderma CYP library.
Below is a diagram illustrating the established and putative steps in the biosynthesis of this compound.
Caption: Biosynthesis pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of specific ganoderic acids are often presented as product titers in genetically modified organisms or as kinetic parameters of related enzymes. While specific kinetic data for the enzymes in the this compound pathway are limited, the following table summarizes relevant quantitative information from studies on ganoderic acid biosynthesis.
| Compound/Enzyme | Organism/System | Parameter | Value | Reference |
| Ganoderic Acids (Total) | Ganoderma lucidum (tHMGR overexpression) | Max. Content | 29.4 mg/g dry weight | [1] |
| Squalene | Ganoderma lucidum (tHMGR overexpression) | Max. Content | 86.6 µg/g dry weight | [1] |
| Lanosterol | Ganoderma lucidum (tHMGR overexpression) | Max. Content | ~150 µg/g dry weight | [1] |
| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Saccharomyces cerevisiae (expressing cyp5150l8) | Titer | 14.5 mg/L | [5] |
| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae (expressing cyp5150l8 and cyp5139g1) | Titer | 2.2 mg/L | [6] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Ganoderma Cytochrome P450s in Saccharomyces cerevisiae
This protocol describes the functional characterization of a candidate Ganoderma CYP gene by expressing it in a yeast strain engineered to produce a potential precursor.
a. Gene Cloning and Vector Construction:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Ganoderma lucidum mycelia using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: The full-length open reading frame of the candidate CYP gene is amplified from the cDNA by PCR using gene-specific primers. The primers should include restriction sites for cloning into a yeast expression vector.
-
Vector Ligation: The PCR product and a yeast expression vector (e.g., pYeDP60) are digested with the corresponding restriction enzymes. The digested gene and vector are then ligated using T4 DNA ligase.
-
Transformation: The ligation mixture is transformed into competent E. coli cells (e.g., DH5α) for plasmid amplification. Positive clones are selected on antibiotic-containing medium and verified by colony PCR and Sanger sequencing.
b. Yeast Transformation and Expression:
-
Yeast Strain: A suitable Saccharomyces cerevisiae strain is used as the host. For ganoderic acid biosynthesis, strains engineered for high-level production of lanosterol are often employed.
-
Transformation: The recombinant yeast expression vector is transformed into the yeast host strain using the lithium acetate/polyethylene glycol (PEG) method. Transformants are selected on appropriate dropout medium.
-
Cultivation and Induction: A single colony of the transformed yeast is inoculated into selective medium and grown overnight. This seed culture is then used to inoculate a larger volume of expression medium. Gene expression is induced by the addition of an inducer (e.g., galactose for GAL promoters).
-
Fermentation: The culture is incubated for several days at an appropriate temperature with shaking.
c. Metabolite Extraction and Analysis:
-
Extraction: The yeast cells are harvested by centrifugation. The cell pellet and supernatant are extracted separately with an organic solvent such as ethyl acetate.
-
Analysis: The extracts are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biotransformation products. The structure of novel compounds is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Enzyme Assay for Cytochrome P450 Activity
This protocol outlines the procedure for assessing the catalytic activity of a CYP enzyme using microsomes isolated from a heterologous expression system.
a. Microsome Preparation:
-
Cell Lysis: Yeast cells expressing the CYP of interest are harvested and washed. The cells are then resuspended in a lysis buffer and disrupted using glass beads or a French press.
-
Centrifugation: The cell lysate is subjected to a series of centrifugation steps to remove cell debris and isolate the microsomal fraction. Typically, a low-speed centrifugation is followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.
-
Resuspension and Storage: The microsomal pellet is resuspended in a storage buffer containing a cryoprotectant (e.g., glycerol) and stored at -80°C. The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., Bradford assay).
b. Enzymatic Reaction:
-
Reaction Mixture: The reaction is set up in a buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing the microsomal preparation, a source of reducing equivalents (NADPH), and the substrate (the putative precursor of this compound).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) with shaking for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate), which also serves to extract the products.
c. Product Analysis:
-
Extraction and Concentration: The reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant containing the product is collected and concentrated under vacuum.
-
LC-MS Analysis: The concentrated extract is redissolved and analyzed by LC-MS to detect the formation of the hydroxylated product. The identity of the product is confirmed by comparison with an authentic standard if available.
The following diagram illustrates a general workflow for the functional characterization of a candidate Ganoderma CYP.
Caption: Experimental workflow for CYP functional characterization.
Conclusion
The biosynthesis of this compound in Ganoderma follows the canonical mevalonate pathway to the central triterpenoid precursor, lanosterol. The subsequent steps involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. While the specific CYP responsible for the final 12β-hydroxylation step remains to be identified, the extensive CYP repertoire of Ganoderma species provides a rich resource for discovering this and other novel biosynthetic enzymes. The experimental protocols detailed in this guide provide a framework for the functional characterization of candidate genes and the elucidation of the complete biosynthetic pathway. Further research in this area will not only advance our fundamental understanding of secondary metabolism in fungi but also pave the way for the enhanced production of medicinally important ganoderic acids through metabolic engineering and synthetic biology approaches.
References
- 1. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 12β-Hydroxyganoderenic Acid B (CAS: 1309931-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12β-Hydroxyganoderenic acid B, a tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of significant interest in the scientific community. With the CAS number 1309931-84-7 and a molecular formula of C30H42O8, this natural product has demonstrated a range of biological activities, including potential antitumor, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1309931-84-7 |
| Molecular Formula | C30H42O8 |
| Molecular Weight | 530.65 g/mol |
| IUPAC Name | (4E)-4-[(1R,3aS,5aR,6S,8R,11S,11aS,13aR,13bR)-1,6,8-trihydroxy-3a,5a,8,11a-tetramethyl-2,9-dioxo-1,2,3,3a,5a,6,7,8,9,10,11,11a,13a,13b-tetradecahydro-4H-benzo[b]cyclopenta[jk]phenanthren-6-yl]-2-methylpent-4-enoic acid |
| Class | Triterpenoid |
| Source | Ganoderma lucidum |
Biological Activities and Mechanisms of Action
This compound, along with other ganoderic acids, has been the subject of numerous studies to elucidate its therapeutic potential. The primary reported activities include anti-inflammatory, and potential antitumor and antiviral effects.
Anti-inflammatory Activity
Triterpenoids isolated from Ganoderma lucidum, including compounds structurally related to this compound, have been shown to exert significant anti-inflammatory effects.[1] The primary mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3]
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of various pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Ganoderic acids have been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][2][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, key players in the inflammatory cascade.[1]
Signaling Pathway Diagram: Inhibition of NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Potential Antitumor and Antiviral Activities
While specific quantitative data for this compound is limited in publicly available literature, triterpenoids from Ganoderma lucidum are widely reported to possess antitumor and antiviral properties. Further research is required to specifically quantify the efficacy of this compound in these areas.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Workflow Diagram: MTT Assay
References
- 1. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Ganoderma Lucidum Triterpenoid in Human Crohn’s Disease Associated with Down-Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in the scientific community. Triterpenoids derived from Ganoderma species have a long history of use in traditional medicine and are now being investigated for their diverse pharmacological properties, including antitumor, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its quantitative effects, the experimental protocols used to elucidate these activities, and the underlying signaling pathways it modulates.
Core Biological Activities
Preliminary research suggests that this compound possesses a range of biological activities, primarily centered around its anti-inflammatory and cytotoxic properties. While extensive research on this specific compound is still developing, the available data points towards its potential as a therapeutic agent.
Anti-inflammatory Activity
Triterpenoids from Ganoderma lucidum are known to exert anti-inflammatory effects. While specific studies quantifying the direct effects of this compound on inflammatory markers are limited, the general mechanism for related ganoderic acids involves the modulation of key inflammatory pathways.
Cytotoxic Activity
Several triterpenoids from Ganoderma lucidum have demonstrated cytotoxic effects against various cancer cell lines. This has led to investigations into their potential as anticancer agents.
Quantitative Data Summary
To date, specific quantitative data such as IC50 values for this compound are not widely published in readily accessible scientific literature. The following table is presented as a template to be populated as more specific research becomes available. For context, data on related Ganoderma triterpenoids are often reported in the low micromolar range for their biological activities.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | e.g., MCF-7, HepG2 | IC50 | Data Not Available | |
| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition (IC50) | Data Not Available | |
| TNF-α Inhibition | Data Not Available | |||
| IL-6 Inhibition | Data Not Available |
Signaling Pathway Modulation
The biological effects of many Ganoderma triterpenoids are attributed to their ability to modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While not yet definitively shown for this compound, related ganoderic acids have been demonstrated to inhibit NF-κB activation.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including ERK, JNK, and p38). Activation of this cascade leads to the phosphorylation of transcription factors that regulate the expression of various genes involved in inflammation and cancer. It is plausible that this compound may also exert its effects through the modulation of this pathway.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activities of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Caption: Workflow for a Griess assay to measure nitric oxide inhibition.
Detailed Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include appropriate controls (untreated, LPS only, and compound only).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.
Future Directions
The full therapeutic potential of this compound is yet to be unlocked. Future research should focus on:
-
Quantitative Bioactivity Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a wider range of cancer cell lines and in various anti-inflammatory models.
-
Mechanism of Action: Elucidating the precise molecular targets and the detailed mechanisms by which this compound modulates the NF-κB, MAPK, and other relevant signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.
Conclusion
This compound is a promising natural product with potential applications in the development of novel anti-inflammatory and anticancer therapies. While current research is in its early stages, the foundational knowledge of the biological activities of related Ganoderma triterpenoids provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current understanding and outlining the necessary experimental approaches to further explore the therapeutic value of this intriguing compound. As more data becomes available, a clearer picture of its clinical potential will undoubtedly emerge.
Potential Therapeutic Effects of 12β-Hydroxyganoderenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, with a focus on its potential as an anti-cancer agent. Due to the limited specific data on this compound, this guide leverages detailed experimental findings for the closely related compound, ganoderenic acid B, to infer potential mechanisms and therapeutic applications.
Anti-Cancer Effects: Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.
Research on ganoderenic acid B, a structurally similar lanostane-type triterpene, has demonstrated its potent ability to reverse ABCB1-mediated MDR in cancer cell lines.[1][3] It is hypothesized that this compound may exhibit similar or enhanced activity due to its structural similarity.
Quantitative Data: Reversal of Drug Resistance by Ganoderenic Acid B
The following table summarizes the quantitative data on the reversal of multidrug resistance by ganoderenic acid B in doxorubicin-resistant human hepatoma (HepG2/ADM) and breast cancer (MCF-7/ADR) cells.
| Cell Line | Chemotherapeutic Agent | Ganoderenic Acid B (µM) | Fold Reversal of Resistance | Reference |
| HepG2/ADM | Doxorubicin | 5 | Not specified | [1][3] |
| HepG2/ADM | Vincristine | 5 | Not specified | [1][3] |
| HepG2/ADM | Paclitaxel | 5 | Not specified | [1][3] |
| MCF-7/ADR | Doxorubicin | 5 | Not specified | [1][3] |
Note: The original study qualitatively describes a "potent reversal effect" at the specified concentration, but does not provide numerical fold-reversal values in the abstract.
Mechanism of Action: Inhibition of ABCB1 Transporter Function
Ganoderenic acid B reverses multidrug resistance by directly inhibiting the efflux function of the ABCB1 transporter.[1][3] Mechanistic studies revealed that ganoderenic acid B:
-
Increases intracellular drug accumulation: It enhances the accumulation of the ABCB1 substrate rhodamine-123 in resistant cells.[1][3]
-
Does not alter ABCB1 expression: The protein levels of ABCB1 are not affected by treatment with ganoderenic acid B.[3]
-
Does not inhibit ABCB1 ATPase activity: Ganoderenic acid B does not interfere with the ATP hydrolysis that powers the transporter.[3]
This suggests that ganoderenic acid B acts as a non-competitive inhibitor of ABCB1, binding to a site distinct from the substrate and ATP binding sites to allosterically inhibit its transport function.[3]
Caption: Mechanism of Ganoderenic Acid B in Reversing Multidrug Resistance.
Experimental Protocols
-
Cell Lines: Doxorubicin-resistant human hepatoma (HepG2/ADM) and doxorubicin-sensitive parental (HepG2) cells; Doxorubicin-resistant human breast cancer (MCF-7/ADR) and doxorubicin-sensitive parental (MCF-7) cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Doxorubicin (1 µg/mL) is added to the medium for resistant cell lines to maintain the resistance phenotype.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow to attach overnight.
-
Treat cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin, vincristine, paclitaxel) in the presence or absence of a non-toxic concentration of ganoderenic acid B (e.g., 5 µM).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).
-
Harvest cells and resuspend in PBS.
-
Incubate cells with or without ganoderenic acid B for 30 minutes at 37°C.
-
Add rhodamine-123 (a fluorescent substrate of ABCB1) to a final concentration of 5 µM and incubate for another 60 minutes.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine-123 by flow cytometry.
-
Treat cells with ganoderenic acid B for 48 hours.
-
Lyse the cells and determine the total protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against ABCB1 and a loading control (e.g., β-actin).
-
Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Anti-inflammatory and Antiviral Effects
While specific studies on the anti-inflammatory and antiviral activities of this compound are lacking, many triterpenoids from Ganoderma lucidum have demonstrated these properties. The primary mechanism often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and viral infections. Ganoderic acids have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: General Signaling Pathway for Anti-inflammatory Effects of Ganoderic Acids.
Conclusion and Future Directions
This compound, a triterpenoid from Ganoderma lucidum, holds therapeutic promise, particularly in the context of cancer chemotherapy. Based on the robust findings for the closely related ganoderenic acid B, it is a strong candidate for further investigation as an agent to overcome multidrug resistance. Its potential anti-inflammatory and antiviral activities, likely mediated through NF-κB inhibition, also warrant exploration.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Direct assessment of its cytotoxicity against a panel of cancer cell lines and its ability to reverse multidrug resistance.
-
Quantitative analysis of its anti-inflammatory effects in relevant cellular and animal models.
-
Screening for antiviral activity against a range of viruses.
-
Elucidation of its precise molecular targets and signaling pathways.
The development of this and other ganoderic acids could lead to novel therapeutic strategies for a variety of diseases.
References
An In-depth Technical Guide to the Solubility and Stability of 12β-Hydroxyganoderenic acid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) of significant interest isolated from Ganoderma lucidum. Due to the limited specific data for this compound, this guide incorporates data from closely related ganoderic acids to provide a robust understanding of its physicochemical properties. This information is critical for the handling, formulation, and development of this compound for research and potential therapeutic applications.
Physicochemical Properties
This compound belongs to the family of ganoderic acids, which are highly oxygenated tetracyclic triterpenoids. These compounds are known for their complex structures and potential biological activities. A general characteristic of this class of compounds is their poor aqueous solubility, which presents challenges in formulation and bioavailability.
Solubility Profile
Table 1: Solubility Data of Analogous Ganoderic Acids
| Compound | Solvent | Solubility | Source |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [2] |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [2] |
| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| 7-Oxo-ganoderic acid Z | DMSO | Soluble | [1] |
| 7-Oxo-ganoderic acid Z | Acetone | Soluble | [1] |
| 7-Oxo-ganoderic acid Z | Chloroform | Soluble | [1] |
| 7-Oxo-ganoderic acid Z | Dichloromethane | Soluble | [1] |
| 7-Oxo-ganoderic acid Z | Ethyl Acetate (B1210297) | Soluble | [1] |
| Ganoderic Acid B | Chloroform | Soluble | [3] |
| Ganoderic Acid B | Dichloromethane | Soluble | [3] |
| Ganoderic Acid B | Ethyl Acetate | Soluble | [3] |
| Ganoderic Acid B | DMSO | Soluble | [3] |
| Ganoderic Acid B | Acetone | Soluble | [3] |
| Ganoderic Acids (General) | Water | Poorly soluble | [4][5] |
Stability Profile
The stability of this compound is a critical parameter for its development as a therapeutic agent. Stability studies, including forced degradation, are essential to identify potential degradation pathways and to develop stable formulations. While specific stability data for this compound is scarce, information on related compounds offers guidance.
Table 2: Stability Data of Analogous Ganoderic Acids
| Compound/Fraction | Condition | Observation | Source |
| Ganoderic Acid D | Aqueous solution | Not recommended for storage for more than one day. | [2] |
| Triterpenoid Enriched Fraction (containing Ganoderic Acid H) | 25°C and 37°C in a humidity chamber | Stable for up to one year. | [6][7] |
Forced degradation studies are crucial to understand the intrinsic stability of a drug substance.[8] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[8]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, PBS of various pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying the intact drug from its degradation products. A typical method for ganoderic acids is as follows:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.05% formic acid in water or 1.0% acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][9]
-
Column Temperature: 25°C.[9]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 252 nm or 254 nm).[10][11]
Forced Degradation Studies
Forced degradation studies are performed to assess the stability of this compound under various stress conditions.
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 60-80°C).
-
Photostability: The compound (solid or in solution) is exposed to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
Samples from each stress condition are analyzed at different time points using the validated stability-indicating HPLC method to determine the extent of degradation.
Visualizations
Signaling Pathway
Heat stress has been shown to induce the biosynthesis of ganoderic acids. This process is regulated by the mTOR and SREBP signaling pathways.[12]
Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of a poorly soluble natural product like this compound.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound, supplemented with data from analogous ganoderic acids. The compound is characterized by poor aqueous solubility and a potential for degradation in aqueous solutions. The provided experimental protocols and workflows offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this promising natural product. A thorough understanding of its solubility and stability is paramount for its successful development into a scientifically validated therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ganoderic acid B | CAS:81907-61-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Phosphatidic acid directly activates mTOR and then regulates SREBP to promote ganoderic acid biosynthesis under heat stress in Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Ganoderic Acids: A Technical Guide
Disclaimer: As of December 2025, specific preliminary in vitro studies on 12β-Hydroxyganoderenic acid B are not available in the public domain. This technical guide, therefore, presents a summary of the available in vitro data for other closely related and well-studied ganoderic acids isolated from Ganoderma lucidum. The presented findings for ganoderic acids A, F, H, and Me can be considered representative of the potential biological activities of triterpenoids in this class and may serve as a foundation for future research into this compound.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. These compounds have been shown to exhibit a range of anti-cancer activities in preliminary in vitro studies, including the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways. This guide provides a technical overview of the in vitro anti-cancer effects of several prominent ganoderic acids, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation: In Vitro Anti-Cancer Activity of Ganoderic Acids
The following table summarizes the 50% inhibitory concentration (IC50) values of various ganoderic acids against different human cancer cell lines, as reported in the literature.
| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 hours | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 hours | [1] | |
| Ganoderic Acid F | HeLa | Cervical Carcinoma | 19.5 | 48 hours | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of ganoderic acids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ganoderic acid (e.g., Ganoderic Acid A, Ganoderic Acid F) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Preliminary studies suggest that ganoderic acids exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
Ganoderic acids, such as Ganoderic Acid Me, have been shown to suppress the growth and angiogenesis of breast cancer cells by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
p53 Signaling Pathway
Some ganoderic acids have been implicated in the activation of the p53 tumor suppressor pathway.[4][5][6] p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress, thereby preventing the proliferation of damaged or cancerous cells.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary in vitro evaluation of a novel compound like this compound for its anti-cancer properties.
Caption: General experimental workflow for in vitro anti-cancer screening.
Conclusion and Future Directions
The available in vitro data on ganoderic acids A, F, H, and Me provide compelling evidence for their anti-cancer properties, mediated through the modulation of critical signaling pathways such as NF-κB and p53. These findings underscore the potential of triterpenoids from Ganoderma lucidum as a source for novel anti-cancer drug leads.
However, the lack of specific data on this compound highlights a significant research gap. Future preliminary in vitro studies should focus on isolating or synthesizing this specific compound and evaluating its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate the specific signaling pathways modulated by this compound, providing a comprehensive understanding of its potential as a therapeutic agent.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 12β-Hydroxyganoderenic Acid B from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids, including a diverse array of ganoderic acids. Among these, 12β-Hydroxyganoderenic acid B has garnered scientific interest for its potential therapeutic applications. Notably, it has been identified as a potent agent capable of reversing multidrug resistance (MDR) in cancer cells. This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of this compound from the fruiting bodies of Ganoderma lucidum.
Biological Activity and Mechanism of Action
This compound has been shown to effectively reverse ABCB1-mediated multidrug resistance in cancer cell lines.[1] The primary mechanism of action involves the direct inhibition of the transport function of the ABCB1 protein, also known as P-glycoprotein.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, thereby restoring their cytotoxic efficacy.[1] Importantly, studies have indicated that this compound does not alter the expression level of the ABCB1 protein or its ATPase activity, suggesting a specific interaction with the transporter's drug-binding and/or translocation sites.[1]
Signaling Pathway of this compound in Reversing ABCB1-Mediated Multidrug Resistance
Caption: Mechanism of this compound in overcoming multidrug resistance.
Experimental Protocols
The following protocols outline a general procedure for the extraction, isolation, and purification of this compound from Ganoderma lucidum. Researchers should note that optimization of these protocols may be necessary depending on the specific strain of G. lucidum, cultivation conditions, and available equipment.
I. Extraction of Total Triterpenoids
This protocol describes a solvent-based extraction method to obtain a crude extract enriched with triterpenoids.
Materials and Reagents:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (B145695) (95% or absolute)[2][3]
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh the desired amount of powdered G. lucidum fruiting bodies.
-
Suspend the powder in ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Extract for 6-8 hours.
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue 1-2 more times to maximize the yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid (B12794562) extract.
II. Isolation and Purification of this compound
This multi-step protocol utilizes column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for the isolation of the target compound.
A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials and Reagents:
-
Crude triterpenoid extract
-
Silica gel (100-200 mesh or 200-300 mesh)
-
Glass column
-
Solvents for gradient elution (e.g., chloroform-methanol or ethyl acetate-methanol mixtures)[4]
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into the glass column.
-
Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol (B129727).
-
Collect fractions of a defined volume (e.g., 20-50 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
Concentrate the pooled fractions using a rotary evaporator.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials and Reagents:
-
Partially purified fraction from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.1% formic or acetic acid)[5]
-
Vials for fraction collection
Procedure:
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of acetonitrile in water (acidified). The specific gradient will need to be optimized based on analytical HPLC runs of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 252 nm or 257 nm).[6][7]
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the pure compound.
Experimental Workflow
References
- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 12-Hydroxyganoderenic acid B | CAS:1309931-84-7 | ChemNorm [chem-norm.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 12β-Hydroxyganoderenic acid B
This document provides a detailed methodology for the quantitative analysis of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) found in Ganoderma species, using High-Performance Liquid Chromatography (HPLC) with UV detection. These guidelines are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known for a variety of potential therapeutic properties, including antitumor, antimicrobial, and antiviral activities.[1][2] Accurate and reliable quantification of these compounds is essential for quality control of raw materials, standardization of extracts, and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction from Ganoderma lucidum
This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methanol (B129727) (HPLC grade) or Ethanol (B145695) (95%)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm or 0.22 µm, PTFE)
Procedure:
-
Weigh approximately 1.0 g of the powdered Ganoderma lucidum into a conical tube.
-
Add 20 mL of methanol or 95% ethanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain a dry residue.[5]
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of HPLC grade methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[5][6]
HPLC Instrumentation and Conditions
This section details the instrumental setup and chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, and DAD detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B). |
| Gradient Program | Start with a suitable ratio of A and B, and gradually increase the proportion of A over the run time. |
| Flow Rate | 0.8 - 1.0 mL/min.[7] |
| Column Temperature | 30 °C. |
| Detection | UV detection at 252 nm.[7] |
| Injection Volume | 10 - 20 µL.[6] |
Standard Solution Preparation and Calibration
Procedure:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in HPLC grade methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve with at least five concentration levels.[3]
Data Presentation
The quantitative performance of the HPLC method should be evaluated. The following table summarizes typical performance metrics for the analysis of ganoderic acids, which can be adapted for this compound.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 5.0 µg/mL |
| Precision (RSD) | Intra-day: < 2%, Inter-day: < 5%[7] |
| Accuracy/Recovery | 95 - 105%[7] |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the core components of the HPLC system.
References
Application Notes and Protocols for the Quantification of 12β-Hydroxyganoderenic Acid B
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is critical. 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) found in Ganoderma species, is a compound of interest for its potential therapeutic properties. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound is a member of the ganoderic acids, a class of oxygenated tetracyclic triterpenoids isolated from Ganoderma lucidum. Triterpenoids from Ganoderma species are reported to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral effects.[1][2] Accurate and validated analytical methods are essential for the quality control of Ganoderma-containing products and for pharmacokinetic studies in drug development. The following protocols are adapted from established methods for the analysis of ganoderic acids and are suitable for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of typical HPLC and UPLC-MS/MS methods for the quantification of ganoderic acids, which are expected to be comparable for this compound.
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity (r²) | 0.9990 - 0.9999[3][4] | > 0.998[5] |
| Limit of Detection (LOD) | Not specified | 0.66–6.55 µg/kg[5] |
| Limit of Quantification (LOQ) | Not specified | 2.20–21.84 µg/kg[5] |
| Recovery | 96.85 - 105.09%[3][4] | 89.1 - 114.0%[5] |
| Intra-day Precision (RSD) | 0.8 - 4.8%[3][4] | < 6.8%[5] |
| Inter-day Precision (RSD) | 0.7 - 5.1%[3][4] | < 8.1%[5] |
Experimental Protocols
Sample Preparation: Extraction from Ganoderma Fruiting Bodies
This protocol describes the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma species.
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
Methanol (B129727) (HPLC grade)
-
Water (purified)
-
0.22 µm syringe filter
Equipment:
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1.0 g of powdered Ganoderma fruiting body into an extraction thimble.
-
Extract the powder with 95% ethanol at 80°C for 4 hours using a Soxhlet extractor.[6] Alternatively, use ultrasonication with methanol for 30 minutes.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 10 mL of methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Quantification Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (glacial)
-
Water (purified)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient can be optimized, for example, starting with a higher proportion of mobile phase A and gradually increasing mobile phase B. A reported gradient involves acetonitrile and 2% acetic acid.[3][4]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
UPLC-MS/MS Quantification Protocol
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[5]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For structurally similar ganoderic acids, these transitions are unique and allow for precise quantification.
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
Procedure:
-
Optimize the MRM transitions and collision energies for this compound by infusing a standard solution into the mass spectrometer.
-
Prepare calibration standards and inject them to create a calibration curve.
-
Inject the prepared sample extracts.
-
Process the data using the appropriate software to quantify this compound based on the peak areas of the specific MRM transitions.
Method Validation
To ensure the reliability of the quantification results, the chosen method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These protocols provide a robust framework for the accurate and precise quantification of this compound, which is crucial for its further investigation and potential development as a therapeutic agent.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Application Note and Protocol for the Isolation of 12β-Hydroxyganoderenic Acid B
This document provides a detailed protocol for the isolation of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound found in the medicinal mushroom Ganoderma lucidum. The methodologies described herein are based on established procedures for the extraction and purification of triterpenoids from Ganoderma species.
Audience: This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a tetracyclic triterpenoid that can be isolated from Ganoderma lucidum.[1][2] Triterpenoids from this fungus are known for a variety of bioactive properties, including antitumor, antimicrobial, and antiviral activities.[1][3] The isolation and purification of specific triterpenoids like this compound are crucial for further pharmacological studies and drug development.
The following protocol outlines a general yet detailed procedure for the extraction and chromatographic separation of triterpenoids from Ganoderma lucidum, which can be adapted for the specific isolation of this compound.
Experimental Protocol
The isolation of this compound involves a multi-step process that begins with the extraction of total triterpenoids from dried Ganoderma lucidum, followed by chromatographic fractionation and purification.
Materials and Equipment
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (B145695) (95-100%)
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or distilled)
-
Silica (B1680970) gel for flash chromatography
-
C18 reverse-phase silica gel for preparative HPLC
Equipment:
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer
-
Flash chromatography system
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a PDA detector
-
Analytical HPLC system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Extraction of Crude Triterpenoids
An optimized extraction method is crucial for obtaining a high yield of triterpenoids. Ethanol extraction is a commonly employed and effective method.
-
Sample Preparation: Weigh the dried and powdered Ganoderma lucidum fruiting bodies.
-
Extraction:
-
Concentration: After extraction, concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defatting: To remove lipids, suspend the crude extract in water and partition with hexane. Discard the hexane layer.
Chromatographic Fractionation and Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
-
Flash Chromatography:
-
Dissolve the defatted crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto silica gel.
-
Pack a silica gel column and equilibrate with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Apply the sample-adsorbed silica gel to the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to pool fractions containing triterpenoids.
-
-
Semi-Preparative HPLC:
-
Concentrate the triterpenoid-enriched fractions obtained from flash chromatography.
-
Dissolve the concentrated fraction in methanol for injection into the semi-preparative HPLC system.
-
Employ a C18 reverse-phase column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) using a PDA detector.
-
Collect fractions corresponding to the desired peaks. Multiple runs may be necessary to obtain a sufficient quantity of the pure compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
Data Presentation
| Parameter | Value/Range | Reference |
| Extraction | ||
| Starting Material | Dried, powdered Ganoderma lucidum | [4][7] |
| Extraction Solvent | 100% Ethanol | [4][5][6] |
| Extraction Temperature | 60.22°C | [4][5][6] |
| Extraction Duration | 6.00 hours | [4][5][6] |
| Purification | ||
| Flash Chromatography | ||
| Stationary Phase | Silica Gel | General Practice |
| Mobile Phase | Hexane-Ethyl Acetate Gradient | General Practice |
| Semi-Preparative HPLC | ||
| Stationary Phase | C18 Reverse-Phase | [6] |
| Mobile Phase | Acetonitrile-Water Gradient | General Practice |
| Detection Wavelength | ~254 nm | General Practice |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Conclusion
The protocol described provides a robust framework for the successful isolation of this compound from Ganoderma lucidum. Optimization of specific parameters, particularly in the chromatographic steps, may be necessary depending on the specific instrumentation and the triterpenoid profile of the fungal material. The use of analytical techniques such as HPLC-MS is recommended for monitoring the purification process and confirming the identity of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12β-Hydroxyganoderenic acid B in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species are a class of natural products that have garnered significant interest for their diverse pharmacological activities, including potent anti-cancer properties. These compounds have been shown to induce cytotoxicity, promote apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival. These application notes provide a comprehensive guide to utilizing this compound in various cell culture assays to investigate its potential as a therapeutic agent. While specific data for this compound is limited, the following protocols and data for structurally related ganoderic acids serve as a valuable reference for experimental design.
Data Presentation: Cytotoxicity of Related Ganoderic Acids
The following table summarizes the cytotoxic activities of various ganoderic acids, closely related to this compound, against a range of human cancer cell lines. This data can be used as a starting point for determining appropriate concentration ranges for your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | ~40 | [1] |
| Ganoderic Acid A | GBC-SD | Gallbladder Cancer | ~9 | [2] |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 | [3] |
| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | 92.3 | [3] |
| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | 85.1 | [3] |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 110.5 | [3] |
| Ganoderic Acid Me | MDA-MB-231 | Breast Cancer | Not specified | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete growth medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.[3]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of the NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. For pathway analysis, a shorter treatment time (e.g., 1-6 hours) may be appropriate.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for investigating the anti-cancer effects of this compound.
Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 12β-Hydroxyganoderenic acid B Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from Ganoderma species are known for a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[1][2] This document provides detailed application notes and protocols for the use of this compound as an analytical standard, focusing on its physicochemical properties, analytical methodologies for quantification, and its role as a modulator of the NF-κB signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of standards and for the interpretation of analytical data.
| Property | Value | Reference |
| Chemical Name | 3,7,12-Trihydroxy-11,15,23-trioxolanost-8,20-dien-26-oic acid | [3] |
| CAS Number | 1309931-84-7 | [2] |
| Molecular Formula | C₃₀H₄₂O₈ | [2] |
| Molecular Weight | 530.65 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | ≥95% - 99% | [3] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO. |
Analytical Methodologies
Accurate quantification of this compound is critical for research and drug development. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of ganoderic acids.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol provides a general method for the analysis of this compound. Method validation and optimization may be required for specific applications.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol:
-
Standard Preparation:
-
Accurately weigh 1 mg of this compound analytical standard.
-
Dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient is as follows:
-
0-5 min: 20% A
-
5-25 min: 20-80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Method Validation Parameters (Typical Ranges)
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (%) | 98 - 102% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification
LC-MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Standards: Prepare calibration standards as described in the HPLC protocol, potentially at lower concentrations due to higher sensitivity.
-
Biological Samples (e.g., plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a structurally similar compound not present in the sample). Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC method, but with a faster gradient and lower flow rate (e.g., 0.3 mL/min).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 529.3). Product ions will need to be determined by infusing the standard and optimizing fragmentation.
-
Method Validation Parameters (Typical Ranges)
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 - 10 ng/mL |
| LOQ | 0.5 - 25 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the definitive method for the structural elucidation and confirmation of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Interpretation: At the time of this writing, a complete and officially published assignment of all ¹H and ¹³C NMR chemical shifts for this compound was not available in the public domain. Researchers should acquire and interpret the spectra of their own analytical standard to confirm its identity and structure. The expected spectra will show characteristic signals for a triterpenoid structure, including multiple methyl singlets, olefinic protons, and carbons, as well as signals corresponding to hydroxyl and carbonyl functionalities.
Biological Activity: Inhibition of the NF-κB Signaling Pathway
Several studies have demonstrated that ganoderic acids, the class of compounds to which this compound belongs, can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.[9]
The proposed mechanism of action for ganoderic acids involves the inhibition of key kinases in the NF-κB pathway, such as IκB kinase (IKK).[6] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[6] As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[6]
NF-κB Signaling Pathway and the Role of this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Conclusion
The this compound analytical standard is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols for HPLC and LC-MS analysis will facilitate the accurate quantification of this compound in various experimental settings. Furthermore, its demonstrated role as an inhibitor of the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research is warranted to fully elucidate its specific molecular targets and to explore its full therapeutic potential.
References
- 1. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Triterpenoids with neurotrophic activity from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
Application Notes and Protocols: 12β-Hydroxyganoderenic Acid B in Antitumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from Ganoderma lucidum, in antitumor research. Due to the limited specific research on this compound, this document leverages data from the closely related and more extensively studied ganoderic acids, particularly Ganoderic Acid B and other analogues, to provide a robust framework for experimental design and data interpretation.
Overview of Antitumor Activity
Ganoderic acids, including this compound, are a class of highly oxygenated lanostane-type triterpenoids that have demonstrated significant potential as anticancer agents. Their therapeutic effects are attributed to a multi-pronged mechanism of action that includes the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.
Key Mechanisms of Action:
-
Induction of Apoptosis: Ganoderic acids primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
-
Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, notably the G1 phase, thereby inhibiting the proliferation of cancer cells.[1]
-
Inhibition of Metastasis: Ganoderic acids can suppress tumor cell invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMPs).[1]
In Vitro Antitumor Activity Data
The following tables summarize the cytotoxic effects of various ganoderic acids on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid Analogue | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 | |||
| Ganoderic Acid T | 95-D | Lung Cancer | Not specified, but showed dose-dependent cytotoxicity | - |
Data for Ganoderic Acid A from a study on human hepatocellular carcinoma cells.[2] Information on Ganoderic Acid T indicates cytotoxic effects on various human carcinoma cell lines.[3]
In Vivo Antitumor Activity Data
In vivo studies using animal models have demonstrated the potential of ganoderic acids to inhibit tumor growth.
Table 2: In Vivo Antitumor Efficacy of Ganoderic Acids
| Ganoderic Acid Analogue | Animal Model | Tumor Model | Dosage | Administration Route | Antitumor Effect |
| Ganoderic Acid T | Athymic mice | Human solid tumor xenograft | Not specified | - | Suppressed tumor growth |
| Ganoderic Acid Me | Rodents | Lewis Lung Carcinoma | 28 mg/kg | Intraperitoneal (i.p.) | Inhibited tumor growth and lung metastasis |
Information on Ganoderic Acid T is from studies in athymic mice.[3] Data for Ganoderic Acid Me is from in vivo studies in rodents.[1]
Signaling Pathways
The primary antitumor mechanism of ganoderic acids involves the induction of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer. Centrifuge to collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry to quantify band intensities and normalize to the loading control.
Table 3: Expected Changes in Apoptosis-Related Protein Expression
| Protein | Expected Change with Treatment | Role in Apoptosis |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3 |
These expected changes are based on the known mechanisms of other ganoderic acids.[1][3]
Conclusion
This compound holds promise as a novel agent for antitumor research. The protocols and data presented here, based on the established activities of related ganoderic acids, provide a solid foundation for investigating its specific mechanisms of action and therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from Ganoderma species, represents a class of natural products with potential therapeutic applications. Triterpenoids from Ganoderma have been reported to exhibit a range of biological activities, including antimicrobial effects. These compounds are thought to exert their antimicrobial action by disrupting the bacterial cell wall and membrane integrity, as well as inhibiting essential microbial enzymes[1][2]. This document provides detailed protocols for evaluating the antimicrobial activity of this compound using standard microbiological assays. The primary methods described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion method for preliminary screening of antimicrobial activity.
Principle of the Assays
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro (the MIC)[3][4][5]. Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The MIC is determined by visual assessment of turbidity. The MBC, the lowest concentration that kills 99.9% of the initial bacterial population, can be determined by subculturing from the clear wells of the MIC assay onto agar (B569324) plates[4].
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents[6][7]. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk[7][8]. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Data Presentation
The antimicrobial activity of this compound can be summarized by its MIC and MBC values against a panel of clinically relevant microorganisms. The following tables present hypothetical data for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 32 |
| Enterococcus faecalis | ATCC 29212 | Positive | 64 |
| Escherichia coli | ATCC 25922 | Negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 256 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 64 |
| Enterococcus faecalis | ATCC 29212 | Positive | 128 |
| Escherichia coli | ATCC 25922 | Negative | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >256 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 128 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For fungi, the inoculum should be adjusted to 0.5-2.5 x 10³ CFU/mL.
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, select the wells that show no visible growth.
-
From each of these clear wells, and from the growth control well, take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Protocol 3: Disk Diffusion Assay
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Pipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Preparation and Application: Aseptically apply a known amount of this compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Controls: Place a disk impregnated with the solvent alone as a negative control. A disk with a known antibiotic can be used as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to the compound.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Putative antimicrobial mechanism of action.
References
- 1. Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganod… [ouci.dntb.gov.ua]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dissolution of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the in vivo dissolution of 12β-Hydroxyganoderenic acid B, a poorly water-soluble triterpenoid (B12794562) from Ganoderma lucidum. Due to the limited direct data on this compound, this document leverages data from closely related ganoderic acids and established methodologies for poorly soluble drugs to provide robust protocols and insights.
Introduction to this compound and Bioavailability Challenges
This compound is a bioactive compound with potential therapeutic applications. However, like many other ganoderic acids, its clinical development is hampered by low oral bioavailability. This is primarily attributed to its high lipophilicity and poor aqueous solubility, which leads to incomplete dissolution in the gastrointestinal tract[1][2]. Understanding and improving its in vivo dissolution is a critical step in developing effective oral dosage forms.
Ganoderic acids, as a class, are rapidly absorbed after oral administration, but their overall exposure is low, which suggests that dissolution is a rate-limiting step for absorption[1][3]. Strategies to enhance solubility and dissolution are therefore paramount for improving the therapeutic efficacy of this compound.
Pharmacokinetic Profile of Related Ganoderic Acids
Table 1: Pharmacokinetic Parameters of Ganoderic Acid A in Rats
| Dosage (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) |
| 100 mg/kg | 358.73 | <0.611 | 954.73 | 10.38 - 17.97 |
| 200 mg/kg | 1378.20 | <0.611 | 3235.07 | 10.38 - 17.97 |
| 400 mg/kg | 3010.40 | <0.611 | 7197.24 | 10.38 - 17.97 |
Data sourced from studies on Ganoderic Acid A in rats[4][5].
Table 2: Pharmacokinetic Parameters of Ganoderic Acid H in Rats
| Parameter | Value |
| Cmax | 2509.9 ± 28.9 ng/mL |
| Tmax | ~1 h |
| AUC (0-t) | 9798.8 ± 169.8 hng/mL |
| AUC (0-∞) | 9844.5 ± 157.2 hng/mL |
Data from a study on a triterpenoid-enriched fraction containing Ganoderic Acid H[6].
Experimental Protocols for Enhancing In Vivo Dissolution
Improving the in vivo dissolution of this compound requires enhancing its solubility. The following protocols describe established methods for achieving this.
Protocol 1: Preparation of a Stock Solution for Preclinical Studies
For initial in vitro and in vivo screening, a stock solution in an organic solvent is often necessary.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If solid particles remain, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure complete dissolution.
-
For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation with Cyclodextrins to Enhance Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced water solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volatile organic solvent (e.g., ethanol, optional)
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Gently warm the solution (40-50°C) and stir until the HP-β-CD is fully dissolved.
-
Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Seal the container and stir the mixture vigorously at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
(Optional) For removal of un-complexed compound, filter the solution through a 0.22 µm filter.
-
(Optional) For a stable powder form, freeze-dry the resulting solution (lyophilization).
-
Analytically confirm the concentration of solubilized this compound in the final preparation using a validated method such as HPLC.
Protocol 3: Preparation of Nanoformulations for Improved Bioavailability
Nanoformulations, such as nanodispersions and liposomes, can significantly increase the surface area for dissolution and improve oral bioavailability[7][8].
Materials:
-
This compound
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Ultrasonic processor or high-pressure homogenizer
Procedure (Solvent Evaporation Method for Nanodispersion):
-
Dissolve this compound in a suitable organic solvent.
-
Prepare an aqueous phase containing a surfactant.
-
Inject the organic phase into the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-energy ultrasonication or high-pressure homogenization to reduce the particle size to the nanometer range.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterize the resulting nanodispersion for particle size, polydispersity index (PDI), and zeta potential.
In Vivo Dissolution Assessment and In Vitro-In Vivo Correlation (IVIVC)
Directly measuring in vivo dissolution is complex. Therefore, pharmacokinetic data is used to infer the in vivo dissolution profile. For poorly soluble drugs like this compound, establishing an in vitro-in vivo correlation (IVIVC) is a valuable tool for formulation development.
An IVIVC aims to correlate an in vitro property (e.g., dissolution rate) with an in vivo response (e.g., plasma drug concentration). For poorly soluble drugs, specialized dissolution apparatus and media are often required to achieve a meaningful IVIVC.
Recommended Approach:
-
Dissolution Apparatus: USP Apparatus 4 (Flow-Through Cell) is often preferred for poorly soluble drugs as it better mimics the hydrodynamic conditions of the GI tract and allows for the use of biorelevant media[9].
-
Dissolution Media: The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), is crucial. These media contain bile salts and phospholipids (B1166683) that mimic the composition of human intestinal fluids and can significantly impact the dissolution of lipophilic compounds.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Workflow for enhancing solubility using cyclodextrin complexation.
Caption: Workflow for preparing a nanodispersion of this compound.
Caption: Logical workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving 12β-Hydroxyganoderenic acid B Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 12β-Hydroxyganoderenic acid B from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: this compound is a triterpenoid (B12794562) found in Ganoderma lucidum. Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical CO2 (ScCO2) extraction are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1][2][3] UAE, in particular, has been shown to significantly enhance the recovery of triterpenoids from Ganoderma lucidum.[1][3]
Q2: Which solvent system is recommended for the extraction of this compound?
A2: Ganoderic acids, being triterpenoids, are readily soluble in organic solvents. Ethanol (B145695) is a widely used and effective solvent, often in aqueous mixtures (e.g., 60-95%).[1][4] The choice of ethanol concentration can be a critical parameter to optimize. For instance, studies on general triterpenoid extraction have shown optimal ethanol concentrations ranging from 62.5% to 90%, depending on the extraction method.[1] Methanol and ethyl acetate (B1210297) are also effective solvents for extracting triterpenoids from Ganoderma lucidum.
Q3: How does the quality of the raw Ganoderma lucidum material affect extraction yield?
A3: The concentration of ganoderic acids can vary significantly based on the strain of Ganoderma lucidum, the part of the fungus used (fruiting body, mycelium, or spores), and cultivation conditions. Cultivated G. lucidum may have higher and more consistent levels of ganoderic acids compared to wild-sourced material. The post-harvest drying method also impacts the final composition; for example, heat-drying has been shown to yield higher levels of certain ganoderic acids compared to freeze-drying.
Q4: What are the critical parameters to control during the extraction process?
A4: Several parameters critically influence the extraction yield:
-
Temperature: Higher temperatures can increase the solubility and extraction rate of triterpenoids. However, excessive heat may lead to the degradation of thermolabile compounds.
-
Time: Sufficient extraction time is necessary for the solvent to penetrate the fungal material thoroughly.
-
Particle Size: Grinding the dried Ganoderma lucidum into a fine powder increases the surface area available for solvent interaction, leading to improved extraction efficiency.
-
Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may necessitate the removal of larger volumes of solvent in downstream processing.
Q5: How can I purify this compound from the crude extract?
A5: Chromatographic techniques are essential for the purification of specific ganoderic acids from a crude extract. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common primary purification step. For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is recommended.
Q6: What are the optimal storage conditions for extracts containing this compound?
A6: To prevent degradation, crude extracts and purified fractions should be stored in a cool, dark, and dry place. For long-term storage, temperatures of 4°C or -20°C are advisable. A triterpenoid-enriched fraction of G. lucidum has been found to be stable for up to one year at room temperature.[1]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight | Inefficient cell disruption | - Ensure the Ganoderma lucidum material is ground to a fine powder (e.g., 40-60 mesh) to maximize surface area. - Consider pre-treatment methods like freeze-drying to facilitate cell wall rupture. |
| Suboptimal extraction parameters | - Optimize Solvent: Test different ethanol concentrations (e.g., 60%, 80%, 95%). - Optimize Temperature: For UAE, experiment with temperatures between 40-60°C. For heat-assisted methods, temperatures up to 90°C have been used for general triterpenoids.[1] - Optimize Time: Increase extraction time incrementally. For UAE, optimal times are often between 40-60 minutes.[1][3] | |
| Low purity of this compound in the extract | Inappropriate solvent polarity | - If the extract is high in polar impurities, consider a preliminary wash with a non-polar solvent. - If using a single solvent, try solvent partitioning of the crude extract with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on solubility. |
| Co-extraction of other compounds | - Adjust the ethanol concentration; higher water content may extract more polar compounds like polysaccharides. |
Issue 2: Degradation of Target Compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of unknown peaks and reduction of the target peak in HPLC analysis | Thermal degradation | - Lower the extraction temperature. For UAE, maintain the temperature below 60°C. - Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. |
| Oxidative degradation | - Store the raw material and extracts protected from light and air. - Consider purging storage containers with an inert gas like nitrogen or argon. | |
| Hydrolysis | - Ensure all solvents are of high purity and dry, if necessary. - Store extracts in a desiccated environment. |
Data Presentation: Comparison of Extraction Methods for Ganoderma lucidum Triterpenoids
Note: Data presented is for total triterpenoids or other specific ganoderic acids from G. lucidum and serves as a guide for optimizing this compound extraction.
| Extraction Method | Key Parameters | Triterpenoid Yield/Content | Source |
| Ultrasound-Assisted Extraction (UAE) | 89.5% ethanol, 40 min, 100 W | 435.6 ± 21.1 mg/g of extract | [1] |
| Heat-Assisted Extraction (HAE) | 62.5% ethanol, 78.9 min, 90.0 °C | Not specified, lower than UAE | [1] |
| Supercritical CO2 (ScCO2) Extraction | 153 bar, 59 °C, 120 min, 14% ethanol co-solvent | 88.9% recovery (relative to control) | [2] |
| Ultrasound-Assisted Extraction (UAE) | Solvent/material: 27 mL/g, 55 min, 480 W | 9.57 mg/g of raw material | [3] |
| Soxhlet Extraction | 100% ethanol, 6.0 h, 60.22 °C | 2.09 mg/g (Ganoderic acid H) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is a generalized procedure based on effective methods reported for ganoderic acids.[3]
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered G. lucidum.
-
Place the powder in a 500 mL Erlenmeyer flask.
-
Add 270 mL of 80% ethanol (for a 27:1 mL/g solvent-to-material ratio).
-
Place the flask in an ultrasonic bath with temperature control.
-
Sonicate at a power of 480 W and a temperature of 50°C for 55 minutes.
-
-
Filtration and Concentration:
-
After sonication, cool the mixture to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 80% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C in a desiccator.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for this compound extraction.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization | MDPI [mdpi.com]
Technical Support Center: Purification of 12β-Hydroxyganoderenic Acid B
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) from Ganoderma lucidum.
Troubleshooting Guide
Issue 1: Low Overall Yield of this compound
Q: My final yield of purified this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a frequent challenge and can originate from multiple stages of the purification process. Consider the following factors:
-
Raw Material Quality: The concentration of ganoderic acids varies significantly between different strains and growth conditions of Ganoderma lucidum. Ensure you are using a high-quality, verified source material.
-
Extraction Inefficiency: The initial extraction from the raw material is a critical step.
-
Solvent Choice: Ganoderic acids are readily soluble in organic solvents like ethanol (B145695), methanol, and ethyl acetate (B1210297).[1] Ethanol is often preferred due to its efficiency and lower toxicity.[1][2]
-
Extraction Parameters: Temperature and time are crucial. For instance, one study on ganoderic acid H found that extraction with 100% ethanol at 60.22°C for 6 hours significantly improved yield.[3] However, be aware that some ganoderic acids can be heat-sensitive.[3]
-
Particle Size: Finely grinding the dried Ganoderma lucidum increases the surface area for solvent interaction, leading to more efficient extraction.[1][3]
-
-
Degradation During Processing: this compound can degrade under certain conditions.
-
Heat Sensitivity: Excessive heat during solvent evaporation can lead to degradation. It is recommended to use a rotary evaporator under reduced pressure to keep temperatures low, for example, around 50°C for 95% ethanol.[3]
-
pH Sensitivity: Acidic conditions can potentially catalyze the degradation of some ganoderic acids.[3]
-
-
Loss During Chromatographic Steps: While chromatography is essential for purification, it can also be a source of yield loss.
-
Irreversible Adsorption: Using solid stationary phases like silica (B1680970) gel can lead to irreversible adsorption of the sample.[3] Techniques like high-speed counter-current chromatography (HSCCC) that avoid solid supports can mitigate this.[3]
-
Issue 2: Co-elution of Impurities with the Target Compound
Q: I'm observing peaks that co-elute with my target compound during HPLC analysis, resulting in low purity. How can I resolve this?
A: Co-elution is a common problem due to the structural similarity of different ganoderic acids and other triterpenoids in the crude extract.
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: A shallow gradient elution program can enhance the separation of closely related compounds. Experiment with different solvent systems and gradient profiles. A common mobile phase for separating ganoderic acids is a gradient of acetonitrile (B52724) and dilute acetic acid.[4]
-
Column Chemistry: If using a C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or cyano column.
-
-
Employ Orthogonal Purification Techniques: Using a combination of different purification methods based on different separation principles can be highly effective.
-
Normal-Phase and Reversed-Phase Chromatography: A multi-step approach involving both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can separate a wider range of impurities.
-
Size-Exclusion Chromatography: A Sephadex LH-20 column can be used to separate compounds based on their size.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is excellent for separating structurally similar compounds and avoids the issue of irreversible adsorption on solid supports.[3]
-
Issue 3: Compound Degradation During Purification
Q: I suspect my target compound is degrading during the purification process. What are the signs and how can I prevent it?
A: Degradation can manifest as the appearance of new, unexpected peaks in your chromatogram over time, or a diminishing peak area of your target compound.
-
Minimize Heat Exposure: As mentioned, many ganoderic acids are heat-sensitive.[3] Always concentrate fractions under reduced pressure at low temperatures (e.g., <50°C).[3]
-
Control pH: Avoid strongly acidic or basic conditions in your solvents and buffers, as this can catalyze degradation.[3]
-
Limit Exposure to Light and Air: While less documented for this specific compound, it is good practice in natural product purification to protect samples from prolonged exposure to light and air to prevent photo-oxidation or other degradation pathways.
-
Work Efficiently: Plan your purification workflow to minimize the time the compound spends in solution, especially in intermediate steps where it may be less stable.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for isolating this compound?
A1: The primary source is the fruiting body of the mushroom Ganoderma lucidum. The concentration of the target compound can vary depending on the strain, cultivation conditions, and age of the mushroom.
Q2: Which analytical technique is best for monitoring the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method.[4] A detection wavelength of 252 nm is often used for ganoderic acids.[3][4] A C18 reversed-phase column is typically employed for analytical separation.[4]
Q3: What purity level should I aim for?
A3: The required purity depends on the intended application. For in vitro biological assays, a purity of >95% is generally recommended. For use as an analytical standard, >98% purity is often required.
Q4: How should I store the purified this compound?
A4: For long-term storage, it is advisable to store the purified compound as a solid or in a suitable solvent (e.g., methanol) at -20°C or below, protected from light. A study on a triterpenoid-enriched fraction showed stability for up to a year at room temperature, suggesting good stability for the compound class.[3]
Quantitative Data Summary
The following table summarizes representative yields and purities from different purification strategies for ganoderic acids. Note that yields can be highly dependent on the starting material and specific protocol.
| Method | Compound | Starting Material | Yield | Purity | Reference |
| Multi-step Chromatography | Ganoderic Acid A | Ganoderma lucidum | 35% (total yield) | >97.5% (after recrystallization) | [2] |
| Semi-preparative HPLC | Ganoderic Acid A | Acidic Ethyl Acetate Soluble Material | >100 mg from 5 g | Not specified, but sufficient for use as a standard | [4] |
| Recycling HSCCC | Ganoderic Acid S | Crude Extract | Not specified | 83.0% | [3] |
| Recycling HSCCC | Ganoderic Acid T | Crude Extract | Not specified | 97.8% | [3] |
Experimental Protocols
Protocol: Semi-preparative HPLC Purification of Ganoderic Acids
This protocol is a representative example for the purification of ganoderic acids from a pre-purified extract.
1. Preparation of Crude Triterpenoid Extract:
- Obtain a crude extract of Ganoderma lucidum, for example, by ethanol extraction.
- Perform a liquid-liquid partition to obtain an acidic ethyl acetate soluble material (AESM), which will be enriched with triterpenoids.[4]
2. Semi-preparative HPLC System Setup:
- Column: C18 reversed-phase column (e.g., 250 x 25 mm, 7 µm particle size).[4]
- Mobile Phase A: 2% Acetic Acid in Water.[4]
- Mobile Phase B: Acetonitrile.[4]
- Detector: UV at 252 nm.[3][4]
- Flow Rate: 7.8 mL/min.[4]
3. Sample Preparation:
- Dissolve the AESM in a suitable solvent, such as 50% ethanol, at a high concentration.[4]
- Filter the sample through a 0.45 µm filter before injection.
4. Chromatographic Separation:
- Equilibrate the column with the initial mobile phase conditions.
- Inject the prepared sample onto the column.
- Run a gradient elution program. A typical program might be:
- 0-80 min: Acetonitrile : 2% Acetic Acid = 1 : 3.[4]
- 80-200 min: Acetonitrile : 2% Acetic Acid = 1 : 2.[4]
- Collect fractions corresponding to the peaks of interest based on the UV chromatogram.
5. Post-purification Processing:
- Combine the fractions containing the same compound.
- Concentrate the pooled fractions under reduced pressure to remove the solvent.
- The purified compound may crystallize from the solution upon concentration.[4]
- Analyze the purity of the final product using analytical HPLC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
12β-Hydroxyganoderenic acid B degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and experimental use of 12β-Hydroxyganoderenic acid B. The following information is designed to help you mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-protected container, preferably under desiccation at -20°C or lower. Under these conditions, the compound is expected to maintain stability for several months.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use a suitable aprotic solvent such as anhydrous DMSO or ethanol.[1] Aliquot the stock solution into small volumes in light-protected vials and store at -20°C or lower for a few weeks to avoid repeated freeze-thaw cycles.[1] Solutions in protic solvents, particularly under acidic conditions, may be more susceptible to degradation.[2][3]
Q3: What are the potential causes of this compound degradation?
A3: Based on the general stability of ganoderic acids, potential causes of degradation for this compound include:
-
Acid-catalyzed isomerization/degradation: Lanostane-type triterpenoids can be sensitive to acidic conditions, which may lead to structural rearrangements.[2][3]
-
Oxidation: The presence of multiple functional groups makes the molecule potentially susceptible to oxidation, especially with prolonged exposure to air and light.[1]
-
Photodegradation: Exposure to UV light may induce degradation. It is crucial to protect the compound and its solutions from light.[1]
-
Thermal Stress: Elevated temperatures can lead to degradation.[1] Post-harvest heat drying of Ganoderma lucidum has been shown to alter the profile of ganoderic acids compared to freeze-drying.[4]
-
Base Hydrolysis: Strong basic conditions can also contribute to degradation.[1]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[1][5][6] The appearance of new peaks, a decrease in the main peak area, or changes in the mass spectrum are indicative of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Review storage conditions for both solid compound and stock solutions. Ensure storage at -20°C or lower, desiccated, and protected from light.[1] - Prepare fresh stock solutions for each experiment using aprotic solvents like anhydrous DMSO or ethanol.[1] - Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC/UPLC-MS analysis | Sample degradation during storage or experimental procedures. | - Confirm the stability of the compound in the experimental buffer or medium, paying close attention to pH. Avoid acidic conditions.[2][3] - Minimize exposure of the compound and its solutions to light and elevated temperatures.[1] - Analyze a freshly prepared sample as a control. |
| Loss of biological activity | Degradation of the active compound. | - Verify the purity and integrity of the compound using HPLC or UPLC-MS/MS before conducting biological assays.[1][5][6] - Ensure that the solvents and buffers used in the experiment are compatible with the compound and do not promote degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS/MS system
-
Incubator, UV lamp, pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[1]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1]
-
Thermal Degradation: Incubate the stock solution at 60°C.[1]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1]
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze the samples by a validated HPLC or UPLC-MS/MS method to determine the remaining concentration of this compound and to detect any degradation products.[6]
5. Data Presentation:
The results of the stability study can be summarized in the following table.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (DMSO) | 0 | 100 | 0 |
| 24 | |||
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| UV Light, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Note: This table provides a template. Actual time points and conditions may need to be adjusted based on preliminary results.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postharvest Drying Techniques Regulate Secondary Metabolites and Anti-Neuroinflammatory Activities of Ganoderma lucidum | MDPI [mdpi.com]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Analysis of 12β-Hydroxyganoderenic Acid B by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 12β-Hydroxyganoderenic Acid B.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of ganoderic acids, including this compound, involves a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of acetonitrile (B52724) and water acidified with a small amount of acid, such as acetic acid or formic acid, to ensure good peak shape. Detection is usually performed using a UV detector at a wavelength of approximately 252 nm.
Q2: How can I improve the resolution between this compound and other closely related triterpenoids?
A2: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Since this compound is an acidic compound, adjusting the pH of the aqueous mobile phase can influence its retention and peak shape. A lower pH (around 2.5-3.5) generally suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry on a C18 column.
-
Select a different column: A column with a different stationary phase chemistry or a smaller particle size (for higher efficiency) may provide better resolution.
Q3: What are the expected validation parameters for a quantitative HPLC method for this compound?
A3: Method validation for quantitative analysis should adhere to ICH guidelines and typically includes the parameters summarized in the table below. The provided values are representative for the analysis of ganoderic acids.
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based linear gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Representative HPLC Method Validation Data for Ganoderic Acids
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 - 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol describes a general method for the quantitative analysis of this compound in a sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Glacial acetic acid or formic acid
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the compound using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Use the parameters outlined in Table 1 . A representative gradient could be:
-
0-5 min: 20% B
-
5-30 min: 20-80% B (linear gradient)
-
30-35 min: 80% B
-
35-40 min: 80-20% B (linear gradient)
-
40-45 min: 20% B (re-equilibration)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Troubleshooting Guides
Issue 1: Peak Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is a common issue. Here are the likely causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte, causing tailing.
-
Solution: Lower the pH of the mobile phase to 2.5-3.5 by adding acetic acid or formic acid. This protonates the silanol groups, minimizing unwanted interactions. Using a modern, end-capped C18 column can also significantly reduce these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute your sample or reduce the injection volume and observe if the peak shape improves.
-
-
Column Contamination: Accumulation of contaminants can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326), followed by hexane, then isopropanol again, and finally re-equilibrate with your mobile phase). If the problem persists, the column may need replacement.
-
-
Issue 2: Poor Peak Resolution
-
Question: I am having difficulty separating this compound from an impurity. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase:
-
Gradient Slope: Decrease the steepness of your gradient. A longer, more gradual gradient will provide more time for compounds to separate.
-
Organic Solvent: Try switching from acetonitrile to methanol or using a mixture. Methanol can sometimes offer different selectivity for structurally similar compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
-
Column Choice: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size (e.g., a sub-2 µm column for UHPLC) to increase efficiency.
-
Issue 3: Baseline Noise or Drift
-
Question: My HPLC baseline is noisy or drifting, making it difficult to accurately integrate the peak for this compound. What should I do?
-
Answer:
-
Mobile Phase Issues:
-
Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system.
-
Contamination: Use high-purity solvents and freshly prepared mobile phases. Contaminants can cause baseline instability.
-
-
System Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause pressure fluctuations and a noisy baseline.
-
Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated. Consult your instrument manual for instructions on cleaning the flow cell or replacing the lamp.
-
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
Technical Support Center: Troubleshooting Low Bioactivity of 12β-Hydroxyganoderenic Acid B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 12β-Hydroxyganoderenic acid B.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity of this compound in our assays. What are the potential primary causes?
Several factors can contribute to the apparent low bioactivity of a natural product like this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Key areas to investigate include:
-
Compound Integrity and Purity: Ensure the compound has not degraded and is of high purity.
-
Solubility and Aggregation: Poor solubility in your assay buffer can lead to a lower effective concentration and compound aggregation.
-
Assay Conditions: The pH, temperature, and incubation time of your assay may not be optimal.
-
Cell Line Variability: Different cell lines can have varying sensitivities to a compound.
-
Target Expression: The biological target of this compound may not be sufficiently expressed in your experimental model.
Q2: How can we improve the solubility of this compound in our aqueous assay buffer?
Triterpenoids like this compound are often hydrophobic and may have limited solubility in aqueous solutions. Here are some strategies to improve solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells or assay components.
-
Solubilizing Agents: Consider the use of non-ionic detergents such as Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) in your assay buffer to prevent aggregation.[1]
-
Sonication: Briefly sonicating the solution after dilution can help to disperse the compound.
-
pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility.
Q3: Could the observed low activity be due to compound degradation? How can we assess the stability of this compound?
Compound stability is a critical factor. To assess stability under your experimental conditions, you can perform the following:
-
Incubation Stability Test: Incubate this compound in your assay buffer for the duration of your experiment. At various time points, analyze the sample using HPLC or LC-MS to check for degradation products.
-
Freeze-Thaw Stability: Assess the stability of your stock solutions after multiple freeze-thaw cycles by analyzing the compound's purity via HPLC or LC-MS.
-
Light Sensitivity: Some compounds are light-sensitive. Store stock solutions and conduct experiments protected from light where possible.
Troubleshooting Workflow
If you are experiencing low bioactivity, follow this systematic troubleshooting workflow to identify the potential cause.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Quantitative Data Summary
The following tables provide examples of how to structure your experimental data for clear comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mM) | Solubility | Observations |
| DMSO | 10 | Soluble | Clear solution |
| Ethanol | 10 | Soluble | Clear solution |
| PBS (pH 7.4) | 1 | Insoluble | Precipitate observed |
| PBS + 0.1% Tween® 80 | 1 | Partially Soluble | Slight cloudiness |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | > 100 |
| HeLa | 48 | 52.3 |
| HepG2 | 48 | 25.8 |
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not well-defined, many triterpenoids from Ganoderma species are known to induce apoptosis through the modulation of key signaling pathways. Below is a hypothetical pathway.
References
Technical Support Center: Overcoming Solubility Challenges with 12β-Hydroxyganoderenic acid B In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 12β-Hydroxyganoderenic acid B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A1: This is a common issue known as "solvent shock." this compound, like many triterpenoids, is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of less than 0.5% (v/v) is typically well-tolerated by most cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My compound seems to be losing activity over the course of a long-term experiment (48-72 hours). Could this be related to solubility?
A4: Yes, poor aqueous solubility can lead to a decrease in the effective concentration of the compound over time due to gradual precipitation or aggregation in the cell culture medium. This can result in inconsistent or weaker-than-expected biological effects. Preparing fresh dilutions immediately before each experiment is recommended.
Q5: Are there more advanced methods to improve the aqueous solubility of this compound for my in vitro studies?
A5: Yes, for challenging solubility issues, forming an inclusion complex with a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds like this compound.
Troubleshooting Guides
Issue 1: Visible Precipitation in Stock or Working Solutions
Symptoms:
-
Cloudiness or haziness in the solution.
-
Visible particles floating in the medium or settled at the bottom of the culture vessel.
-
Inconsistent results between experimental replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Corrective Actions:
-
Review Stock Solution Preparation: Ensure your stock solution in DMSO is fully dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.
-
Optimize Dilution Technique: Pre-warm your cell culture medium to 37°C before adding the compound. Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your cell culture medium.
-
Lower the Final Concentration: Your desired experimental concentration may exceed the solubility limit of the compound in the medium. Perform a dose-response experiment to determine the highest soluble and effective concentration.
-
Employ Advanced Solubilization Techniques: If precipitation persists at a therapeutically relevant concentration, consider using a solubilizing agent like HP-β-cyclodextrin.
Data Presentation
Table 1: Solubility of a Structurally Related Ganoderic Acid in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Ganoderic Acid G | DMSO | Soluble |
Table 2: Comparison of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| DMSO Stock Solution | Dissolution in a polar aprotic solvent. | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution. |
| Cyclodextrin Inclusion Complex | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity. | Significant increase in aqueous solubility, enhanced stability, low toxicity. | Requires specific protocol development; potential for interaction with other assay components. |
| Nanoformulations (e.g., Liposomes) | Entrapment of the hydrophobic drug within a lipid bilayer. | Improves bioavailability, allows for targeted delivery. | More complex preparation; may influence cellular uptake mechanisms. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution slightly (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.
-
Compound Addition: Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried.
-
Quantification and Use: The concentration of the solubilized compound in the final aqueous stock solution should be confirmed analytically (e.g., via HPLC). This aqueous stock can then be sterile-filtered and diluted directly into the bioassay medium.
Protocol 3: MTT Cell Viability Assay with a Poorly Soluble Compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution (from Protocol 1 or 2) in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Mandatory Visualizations
Signaling Pathway Diagram
Ganoderic acids have been reported to influence various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
12β-Hydroxyganoderenic acid B stability in different solvents
This technical support center provides guidance on the stability of 12β-Hydroxyganoderenic acid B in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the behavior of similar ganoderic acids, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of ethanol before diluting with the aqueous solution of choice.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare fresh solutions for immediate use. If stock solutions are necessary, they can be prepared in a high-purity, anhydrous grade of DMSO and stored at -20°C for several months.[2] To minimize degradation, avoid multiple freeze-thaw cycles. Before use, allow the vial to warm to room temperature for at least one hour to prevent condensation.[2] For enhanced solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[2]
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: The stability of many triterpenoids, including ganoderic acids, can be limited in aqueous solutions. It is advisable to prepare fresh dilutions from a DMSO stock solution immediately before conducting experiments.[2] Prolonged incubation in aqueous media may lead to precipitation or degradation of the compound. Some ganoderic acids are known to be sensitive to acidic conditions and may be unstable in protic solvents.[2] We do not recommend storing aqueous solutions for more than one day.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a contributing factor?
A4: Yes, inconsistent experimental outcomes can sometimes be attributed to compound instability. If you suspect degradation, consider the following troubleshooting steps:
-
Freshness of Dilutions: Always prepare fresh dilutions of the compound in your cell culture medium from a frozen DMSO stock for each experiment.[2]
-
Quality of DMSO: Ensure the use of high-purity, anhydrous DMSO for the preparation of stock solutions.[2]
-
Storage of Stock Solution: Verify that the DMSO stock solution has been stored correctly at -20°C and has not been subjected to repeated freeze-thaw cycles.[2]
-
Incubation Time: Be mindful that long incubation times in aqueous media can potentially lead to compound degradation or precipitation.[2]
Stability Data
| Solvent | Temperature | Time Point | Hypothetical Remaining Compound (%) |
| DMSO | -20°C | 3 months | >98% |
| DMSO | Room Temp (25°C) | 48 hours | ~95% |
| Ethanol | Room Temp (25°C) | 48 hours | ~90% |
| Acetonitrile | Room Temp (25°C) | 48 hours | ~92% |
| Water (pH 7.4) | Room Temp (25°C) | 24 hours | <80% (potential precipitation) |
| Cell Culture Media (pH 7.4) | 37°C | 24 hours | <75% (potential degradation/precipitation) |
Experimental Protocols
Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and precision pipettes
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area, which represents 100% of the compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Record the peak area of this compound at each time point. Calculate the percentage of the remaining compound relative to the initial time point (T=0). The emergence of new peaks in the chromatogram may indicate the formation of degradation products.[2]
Visualizations
References
Technical Support Center: Analysis of 12β-Hydroxyganoderenic Acid B by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 12β-Hydroxyganoderenic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the experimental analysis of this and similar tetracyclic triterpenoids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Improper Sample Preparation | Ensure complete extraction of this compound from the sample matrix. Use appropriate solvents such as methanol (B129727) or ethanol. Confirm the final sample concentration is within the instrument's detection range. |
| Suboptimal Ionization Source Parameters | Optimize electrospray ionization (ESI) source parameters. For ganoderic acids, negative ion mode is often preferred. Adjust parameters such as capillary voltage, source temperature, and gas flow rates to maximize the [M-H]⁻ ion signal. |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is calibrated and tuned. Ensure the scan range includes the m/z of this compound (C₃₀H₄₂O₈, Molecular Weight: 530.65). |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Dilute the sample or use a more effective sample clean-up method, such as solid-phase extraction (SPE), to reduce matrix interference. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate LC Conditions | Optimize the mobile phase composition and gradient. A common mobile phase for ganoderic acid analysis is a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Ensure the column is properly conditioned. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to ensure good peak shape. |
Issue 3: In-source Fragmentation
Possible Causes and Solutions:
| Cause | Solution |
| High Source Temperature or Voltages | High temperatures and voltages in the ESI source can cause the analyte to fragment before entering the mass analyzer.[1][2] Gradually reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation.[1][2] |
| Labile Nature of the Compound | Triterpenoids can be prone to in-source fragmentation, leading to the loss of water (H₂O) or carbon dioxide (CO₂).[3][4] If in-source fragmentation is unavoidable, consider using a fragment ion for quantification, provided it is specific and reproducible. |
Issue 4: Presence of Adducts
Possible Causes and Solutions:
| Cause | Solution |
| Contaminants in Solvents or Glassware | The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI. Use high-purity LC-MS grade solvents and plasticware to minimize metal ion contamination. |
| Mobile Phase Additives | While additives like formic acid are used to promote protonation, other salts in the system can lead to adduct formation. If adducts are problematic, consider purifying the mobile phase additives. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in mass spectrometry?
A1: this compound has a molecular formula of C₃₀H₄₂O₈ and a molecular weight of 530.65. In negative ion mode ESI, the expected deprotonated molecular ion is [M-H]⁻ at m/z 529.28. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 531.30.
Q2: What are the characteristic fragmentation patterns for oxygenated tetracyclic triterpenoids like this compound?
A2: The fragmentation of oxygenated tetracyclic triterpenoids is highly dependent on the positions of carbonyl and hydroxyl groups.[3][4] Common fragmentation pathways in negative ion mode involve the initial loss of water (H₂O) and/or carbon dioxide (CO₂).[3][4] Following these initial losses, characteristic cleavages occur on the A, B, C, and D rings of the triterpenoid (B12794562) skeleton.[3][4]
Q3: Which ionization technique is best for analyzing this compound?
A3: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of ganoderic acids and other triterpenoids.[5] Negative ion mode ESI is often preferred for these acidic compounds as it readily forms the [M-H]⁻ ion.
Q4: How can I improve the sensitivity of my analysis for this compound?
A4: To improve sensitivity, you can:
-
Optimize the sample extraction and clean-up procedure to concentrate the analyte and remove interfering matrix components.
-
Fine-tune the ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize ionization efficiency.
-
Use a high-resolution mass spectrometer for better signal-to-noise ratio.
-
For quantitative analysis, use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Q5: What are some common adducts I might see in the mass spectrum?
A5: In positive ion mode, it is common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. In negative ion mode, you might see adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) if these are present in your mobile phase.
Experimental Protocols
1. Sample Extraction from Ganoderma Species
This protocol describes a general method for the extraction of ganoderic acids.
-
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
Methanol or Ethanol (LC-MS grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma sample into a centrifuge tube.
-
Add 20 mL of methanol or ethanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. UPLC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of ganoderic acids. Optimization for your specific instrument and compound is recommended.
| Parameter | Recommended Setting |
| LC System | UPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS System | Tandem Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 to -4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Desolvation Temperature | 350-500 °C |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for identification) or MRM (for quantification) |
Quantitative Data
Table 1: Typical UPLC-MS/MS Parameters for Ganoderic Acid Analysis
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | [5] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile | [5] |
| Flow Rate | 0.35 mL/min | [5] |
| Column Temperature | 40 °C | [5] |
| Ion Source | ESI | [5] |
| Ion Mode | Negative | [5] |
| Source Temperature | 500 °C | [5] |
| IonSpray Voltage | -4500 V | [5] |
| Curtain Gas | 25 psi | [5] |
Visualizations
Caption: Generalized fragmentation pathway of this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
- 1. reddit.com [reddit.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Fragmentation pathways of oxygenated tetracyclic triterpenoids and their application in the qualitative analysis of Ganoderma lucidum by multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
Technical Support Center: Refining Cell-Based Assays for 12β-Hydroxyganoderenic Acid B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12β-Hydroxyganoderenic acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your cell-based assays.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Cytotoxicity Assays (e.g., MTT Assay)
Question: My MTT assay results are inconsistent or show high background. What are the possible causes and solutions?
Answer: Inconsistent MTT assay results can arise from several factors. Here's a breakdown of common issues and how to troubleshoot them:
-
Incomplete Formazan (B1609692) Solubilization: This is a frequent cause of variability.
-
Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol (B130326) solution. After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. Visually confirm that all purple formazan crystals are dissolved before reading the plate.[1][2]
-
-
High Background Absorbance: This can obscure your results.
-
Solution: High background can be due to microbial contamination or the use of phenol (B47542) red-containing media. Ensure all your reagents and equipment are sterile and consider using phenol red-free media during the assay.[1] You can also test for direct MTT reduction by this compound in a cell-free system.[1]
-
-
Edge Effects: The outermost wells of a 96-well plate are prone to evaporation, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.[1]
-
-
Inappropriate Cell Seeding Density: The number of cells per well is critical for accurate results.
-
Solution: Optimize the cell seeding density for your specific cell line. Cells should be in the logarithmic growth phase to ensure maximal metabolic activity.[3]
-
NF-κB Reporter Assays (e.g., Luciferase Assay)
Question: I'm not seeing the expected inhibition of NF-κB activity with this compound in my luciferase reporter assay. What should I check?
Answer: Several factors can influence the outcome of an NF-κB reporter assay. Consider the following troubleshooting steps:
-
Low or No Signal: This could indicate a problem with your transfection or assay reagents.
-
High Variability Between Replicates: This can be caused by pipetting errors or inconsistencies in cell plating.
-
Solution: Prepare a master mix of your reagents to minimize pipetting variations. Use a calibrated multichannel pipette for dispensing. Ensure a uniform cell suspension when seeding the plate to have a consistent number of cells in each well.[5]
-
-
High Background Signal: This can mask the inhibitory effect of your compound.
-
Solution: Use white, opaque-bottom plates to reduce background luminescence from neighboring wells. Ensure your cells are not overly confluent, as this can affect transfection efficiency and background signal.[4]
-
-
Inappropriate Assay Window: The timing of compound treatment and induction of NF-κB is crucial.
-
Solution: For inhibition assays, a typical workflow involves pre-treating the cells with this compound before stimulating with an NF-κB activator like TNF-α or PMA. The incubation time for both the inhibitor and the activator should be optimized. A common treatment time for the inhibitor is 1 hour, followed by a 6-hour incubation with the activator.[6]
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Question: I am having trouble differentiating between apoptotic and necrotic cells in my Annexin V/PI flow cytometry assay. What could be the issue?
Answer: Clear differentiation between apoptotic and necrotic populations is key to a successful apoptosis assay. Here are some troubleshooting tips:
-
Improper Gating: Incorrectly set gates can lead to misinterpretation of the cell populations.
-
Solution: Always include unstained, Annexin V-only, and PI-only controls to set your gates correctly. This will help you to accurately identify the healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
-
Cell Clumping: Aggregated cells can block the flow cytometer and lead to inaccurate readings.
-
Solution: Ensure you have a single-cell suspension. After trypsinization (for adherent cells), gently pipette the cells up and down to break up clumps. You can also pass the cell suspension through a cell strainer.
-
-
Delayed Analysis: Phosphatidylserine exposure is a dynamic process.
-
Solution: Analyze the stained cells by flow cytometry as soon as possible after staining, as prolonged incubation can lead to secondary necrosis and a shift in the cell populations.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific studies on this compound are limited, ganoderic acids, a class of triterpenoids isolated from Ganoderma lucidum, are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway.[7][8][9] Ganoderic acids have been shown to suppress the activation of NF-κB, which in turn down-regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.[7][10][11]
Q2: What are typical starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. Based on studies with other ganoderic acids, a starting range of 1-100 µM is reasonable for initial experiments.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is typically dissolved in a solvent such as DMSO to create a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
III. Quantitative Data
The following tables summarize example IC50 values for other ganoderic acids in different cancer cell lines. Note: These are for reference only. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Table 1: Example IC50 Values of Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid | Cell Line | Assay | IC50 (µM) | Reference |
| Ganoderic Acid C1 | Macrophage | TNF-α Production | ~46 | [12] |
| Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Not specified | [11] |
| Ganoderic Acid H | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Not specified | [11] |
IV. Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To investigate the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.
Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic, and necrotic).
V. Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical experimental workflow for an MTT cell viability assay.
Caption: A logical workflow for troubleshooting low signal in a luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of 12β-Hydroxyganoderenic Acid B and Other Bioactive Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 12β-Hydroxyganoderenic acid B and other prominent ganoderic acids isolated from Ganoderma lucidum. The content is structured to offer an objective overview of their performance in anti-inflammatory and anti-cancer studies, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Executive Summary
Ganoderic acids, a class of triterpenoids from Ganoderma lucidum, are widely recognized for their therapeutic potential. While extensive research has been conducted on compounds like Ganoderic Acid A, C1, and F, data on this compound remains limited. This guide synthesizes the available information to draw comparisons and highlight areas for future research. The primary mechanism of action for many ganoderic acids involves the modulation of key inflammatory and cell survival signaling pathways, most notably the NF-κB and MAPK pathways.
Comparative Biological Activity
The anti-inflammatory and cytotoxic properties of various ganoderic acids have been evaluated in numerous studies. The following tables summarize the key quantitative data available for comparison.
Table 1: Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration / IC50 | Key Signaling Pathway(s) | Reference(s) |
| Ganoderic Acid B | Murine Model / A549 cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | 3 or 6 mg/kg (in vivo) | Rho/NF-κB | [1] |
| Ganoderic Acid A | BV2 microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | - | Farnesoid X Receptor (FXR) | [2] |
| Ganoderic Acid C1 | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK, AP-1 | [3][4] |
| Deacetyl Ganoderic Acid F | BV-2 microglia | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [5] |
Note: Direct comparative studies for this compound are not currently available in the public domain.
Table 2: Anti-cancer Activity (Cytotoxicity) of Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line(s) | IC50 Value(s) | Key Signaling Pathway(s) | Reference(s) |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | JAK-STAT3 | [6] |
| SMMC7721 (Liver) | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [6] | ||
| Bel7402, P388, SGC7901 | 7.25 μM | [7] | ||
| Ganoderic Acid F | HeLa (Cervical) | 19.5 μM | - | [1] |
| Ganoderic Acid T | 95-D (Lung) | - | Mitochondria-mediated apoptosis, p53 | [8] |
| Ganoderic Acid Me | MDA-MB-231 (Breast) | - | NF-κB | [9] |
Note: No specific IC50 values for the anti-cancer activity of this compound have been reported in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their biological effects by modulating critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Several ganoderic acids, including Ganoderic Acid B, A, C1, and Deacetyl Ganoderic Acid F, have been shown to inhibit the activation of NF-κB. This is a crucial mechanism for their anti-inflammatory effects. Inhibition of this pathway prevents the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation and cell proliferation. Ganoderic Acid C1 has been demonstrated to partially suppress the MAPK pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory and cytotoxic effects of ganoderic acids.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the cytotoxic potential of the compounds and for selecting non-toxic concentrations for subsequent anti-inflammatory assays.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa) or immune cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Ganoderic acids (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ganoderic acid for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by immune cells.
Materials:
-
RAW 264.7 macrophages
-
LPS
-
Ganoderic acids
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and pre-treat with ganoderic acids, followed by stimulation with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, the supernatant is added to a plate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate.
-
The color change is proportional to the amount of cytokine present and is measured using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-p65, IκBα).
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary and secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with specific primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The band intensity can be quantified using image analysis software.
Conclusion and Future Directions
The available data strongly indicates that several ganoderic acids, including A, B, C1, and F, possess significant anti-inflammatory and anti-cancer properties. Their mechanisms of action are primarily centered on the inhibition of the NF-κB and MAPK signaling pathways. However, a notable gap in the literature exists regarding the specific biological activities of this compound. To provide a comprehensive comparison and fully understand its therapeutic potential, further research is imperative. Future studies should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Quantifying its anti-inflammatory effects by measuring the inhibition of key inflammatory mediators like NO, TNF-α, and IL-6.
-
Elucidating the specific signaling pathways modulated by this compound.
Such data will be invaluable for the drug development community and will allow for a more complete understanding of the structure-activity relationships within the ganoderic acid family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential: A Comparative Analysis of 12β-Hydroxyganoderenic Acid B and Ganoderic Acid A
For Immediate Release
[City, State] – In the intricate world of natural product research, the diverse array of compounds derived from the medicinal mushroom Ganoderma lucidum continues to be a focal point for scientific investigation. Among these, the triterpenoids known as ganoderic acids have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparison of the reported bioactivities of two such compounds: 12β-Hydroxyganoderenic acid B and ganoderic acid A, with a focus on presenting available quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
While extensive research has illuminated the multifaceted bioactivities of ganoderic acid A, including its anti-cancer, anti-inflammatory, hepatoprotective, and antiviral properties, scientific literature providing specific quantitative data on this compound remains notably scarce. This guide aims to present the available information on both compounds to facilitate a clearer understanding of their known biological effects and to highlight areas for future comparative research.
Comparative Overview of Bioactivities
The following table summarizes the known biological activities of ganoderic acid A. Due to the limited availability of specific experimental data for this compound in the public domain, a direct quantitative comparison is not currently feasible.
Table 1: Summary of Reported Bioactivities for Ganoderic Acid A
| Bioactivity Category | Target/Model System | Key Findings (IC₅₀/Effective Concentration) | Reference |
| Anticancer | Human Hepatocellular Carcinoma (HepG2) | IC₅₀: 187.6 µM (24h), 203.5 µM (48h) | [1] |
| Human Hepatocellular Carcinoma (SMMC7721) | IC₅₀: 158.9 µM (24h), 139.4 µM (48h) | [1] | |
| Human Breast Cancer (MCF-7) | Moderate cytotoxic effect | [2] | |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Synergistic effect with GLP-1 in inhibiting NO, IL-6, IL-1β, TNF-α | [3] |
| IL-1β-induced human nucleus pulposus cells | Suppressed production of NO, PGE2, iNOS, COX-2, TNF-α, IL-6 | [4] | |
| LPS-stimulated BV2 microglial cells | Inhibited proliferation and activation | [5] | |
| Hepatoprotective | Alcoholic liver injury in mice | Ameliorated lipid metabolism and modulated intestinal microbial composition | [6] |
| Carbon tetrachloride-induced liver injury in mice | Protected against liver damage | [7] | |
| Antiviral | Hepatitis B Virus (HBV) in HepG2.2.15 cells | Inhibited HBV DNA replication and HBsAg production | [7][8] |
| Human Immunodeficiency Virus (HIV)-1 Protease | Inhibitory effects reported for various ganoderic acids | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of methodologies employed in key studies investigating the bioactivity of ganoderic acid A.
Anticancer Activity Assessment
Cell Viability Assay (MTT Assay)
-
Cell Lines: Human hepatocellular carcinoma cells (HepG2, SMMC7721).
-
Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of ganoderic acid A for specified durations (e.g., 24, 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells metabolize MTT into formazan (B1609692) crystals, which are then dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength to determine cell viability, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[1][2]
Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Line: RAW264.7 murine macrophage cells.
-
Procedure: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of ganoderic acid A. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.[3]
Hepatoprotective Activity Assessment
In Vivo Model of Alcoholic Liver Injury
-
Animal Model: Male Kunming mice.
-
Procedure: Mice are subjected to chronic and binge alcohol feeding to induce liver injury. Ganoderic acid A is administered orally. At the end of the experimental period, serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol are measured. Liver tissues are collected for histopathological examination and analysis of lipid accumulation.[6]
Antiviral Activity Assessment
Hepatitis B Virus (HBV) Replication Assay
-
Cell Line: HepG2.2.15 cells, which stably express the HBV genome.
-
Procedure: Cells are treated with ganoderic acid A. The levels of secreted HBV DNA in the culture supernatant are quantified by real-time PCR. The concentrations of HBV surface antigen (HBsAg) and e-antigen (HBeAg) are measured by ELISA. A decrease in these markers indicates inhibition of HBV replication.[7][8]
Signaling Pathways
Understanding the molecular mechanisms underlying the bioactivities of these compounds is paramount for drug development.
Ganoderic Acid A
Ganoderic acid A has been shown to modulate several key signaling pathways:
-
NF-κB Pathway: In various inflammatory models, ganoderic acid A has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression. This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes.[4]
-
JAK-STAT3 Pathway: Ganoderic acid A can inhibit the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and contributes to their proliferation and survival.
-
p53-MDM2 Pathway: Research suggests that ganoderic acid A and its derivatives may exert anti-cancer effects by modulating the p53-MDM2 pathway, a crucial regulator of the cell cycle and apoptosis.[1]
This compound
Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. Further research is required to elucidate its molecular mechanisms of action.
Conclusion and Future Directions
Ganoderic acid A has been the subject of extensive research, revealing a broad spectrum of biological activities with well-documented in vitro and in vivo effects. In contrast, this compound remains a largely uncharacterized compound in terms of its specific bioactivities and mechanisms of action. The absence of quantitative data for this compound precludes a direct, evidence-based comparison with ganoderic acid A at this time.
This guide underscores the urgent need for further investigation into the pharmacological properties of this compound. Future studies should focus on:
-
Systematic Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, hepatoprotective, and antiviral effects of this compound using standardized assays to determine key parameters such as IC₅₀ values.
-
Direct Comparative Studies: Performing head-to-head comparisons of the bioactivities of this compound and ganoderic acid A under identical experimental conditions.
-
Mechanistic Elucidation: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.
Such research will be instrumental in unlocking the full therapeutic potential of the diverse array of triterpenoids found in Ganoderma lucidum and will provide the scientific community with the robust data needed to advance the development of novel, natural product-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antiviral activities of chrysin against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-hepatitis B virus activity of chlorogenic acid, quinic acid and caffeic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of 12β-Hydroxyganoderenic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to a significant interest in natural compounds. Among these, triterpenoids isolated from the medicinal mushroom Ganoderma lucidum have shown considerable promise. This guide provides a comparative validation of the potential antitumor effects of a specific triterpenoid, 12β-Hydroxyganoderenic acid B. Due to the limited availability of direct experimental data for this specific compound, this analysis will draw upon the established antitumor activities of other closely related and well-researched ganoderic acids. This comparative approach aims to provide a foundational understanding and framework for future research into the therapeutic efficacy of this compound.
Comparative Efficacy of Ganoderic Acids Against Cancer Cells
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are key bioactive constituents of Ganoderma lucidum.[1] Numerous studies have demonstrated their potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The antitumor activity of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical metric for comparing the cytotoxic effects of different ganoderic acids.
Below is a summary of the reported IC50 values for various ganoderic acids against different cancer cell lines. This data serves as a benchmark for evaluating the potential potency of this compound in future studies.
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [3] | |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [3] | |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 | 48 | [4] |
| HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | [4] | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | [4] | |
| MDA-MB-231 | Breast Cancer | 110.5 | 48 | [4] | |
| 7-Oxo-ganoderic acid Z | A549 | Lung Cancer | 134.4 | Not Specified | [1] |
| Ganoderic Acid Y | A549 | Lung Cancer | 38.6 | Not Specified | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure duration, and the assay used.
Core Antitumor Mechanisms: Signaling Pathways and Apoptosis Induction
The anticancer effects of ganoderic acids are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) signaling pathways are prominent targets.[2]
NF-κB Signaling Pathway:
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and preventing apoptosis. Ganoderic acids have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[2][5]
Caption: Potential Inhibition of the NF-κB Signaling Pathway by Ganoderic Acids.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Ganoderic acids can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.
Caption: Induction of Apoptosis by Ganoderic Acids.
Experimental Protocols
To facilitate further research and validation of this compound, this section provides detailed methodologies for key experiments commonly used to assess the antitumor effects of natural compounds.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other ganoderic acids for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
For the CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[4]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the apoptotic cell population induced by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Bax, Bcl-2, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and capture the image.
-
Quantify the protein bands using densitometry software.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Triterpenoids from Ganoderma Species for Researchers and Drug Development Professionals
The genus Ganoderma, commonly known as Reishi or Lingzhi, is a cornerstone of traditional medicine, particularly in Asia. Its therapeutic properties are largely attributed to a diverse array of bioactive compounds, with triterpenoids being among the most significant for their wide-ranging pharmacological activities.[1][2] This guide provides a comparative analysis of triterpenoids from various Ganoderma species, offering a valuable resource for researchers, scientists, and drug development professionals. It presents quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support research and development efforts.
Comparative Analysis of Triterpenoid (B12794562) Content
The concentration and composition of triterpenoids can vary significantly among different Ganoderma species, which in turn influences their therapeutic potential.[2] While Ganoderma lucidum is the most extensively studied species, other species also produce a unique spectrum of these bioactive compounds.[3][4] The following table summarizes the quantitative differences in total triterpenoids and specific ganoderic acids across several prominent Ganoderma species, compiled from multiple studies.
| Ganoderma Species | Total Triterpenoids (% w/w or mg/g) | Key Ganoderic Acids Content (mg/g) | Key Findings & References |
| Ganoderma lucidum | 0.21% - 10.56%[2]; 7.08 mg/g[5] | Ganoderic Acid A: 7.254 mg/g (Dabie Mountain origin)[6]; Ganoderic Acid B: 4.574 mg/g (Longquan origin)[6] | Widely studied with significant variations based on origin and cultivation.[2][6] |
| Ganoderma leucocontextum | 14.19 mg/g[5] | Not specified | Higher total triterpenoid content compared to G. lucidum in a comparative study.[5] |
| Ganoderma sinense | Lower than G. lucidum[7] | Low levels of ganoderic acids, often below the limit of quantification in some studies.[8] | Generally contains lower levels of triterpenoids compared to G. lucidum.[7] |
| Ganoderma australe | Total constituent content can be four times higher than wild G. lucidum.[9] | Not specified | A related "Linhzhi" species with potentially high triterpenoid content.[9] |
Experimental Protocols
Accurate extraction and quantification of triterpenoids are crucial for comparative analysis. The following sections detail standardized experimental protocols.
Triterpenoid Extraction
This protocol is a composite of methodologies described in the literature.[1][10]
-
Sample Preparation: Dry the fruiting bodies of the Ganoderma species at 60°C to a constant weight. Pulverize the dried sample into a fine powder (approximately 40-60 mesh).[1]
-
Solvent Extraction: Triterpenoids are lipophilic and are therefore extracted using organic solvents.[2]
-
Place 1.0 g of the powdered sample into a flask.
-
Add 95% ethanol (B145695) at a solid-to-liquid ratio of 1:15 (w/v).[10]
-
Extract at 60°C for 2 hours with continuous stirring.[10]
-
Alternatively, use an ultrasonic bath with an aqueous ethanol solution (50-95% v/v) at a liquid-to-solid ratio of 27:1 to 50:1 (mL/g).[1]
-
-
Filtration and Concentration:
Quantification of Total Triterpenoids (Colorimetric Method)
The vanillin-glacial acetic acid method is a common colorimetric assay for quantifying total triterpenoids.[2]
-
Sample Preparation: Redissolve the crude triterpenoid extract in a suitable solvent.
-
Reaction: Mix the sample with a vanillin-glacial acetic acid solution, followed by the addition of perchloric acid.
-
Incubation and Measurement: Incubate the mixture to allow for color development. Measure the absorbance at the appropriate wavelength (e.g., 548.1 nm) using a spectrophotometer.
-
Calculation: Use a standard curve prepared with a known triterpenoid, such as ursolic acid, to calculate the total triterpenoid content in the sample.[6]
Quantification of Specific Triterpenoids (HPLC)
High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of individual triterpenoids.[11][12]
-
Chromatographic System: An Agilent 1260 Infinity HPLC system or similar.[11]
-
Column: Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[11][12]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v).[11][12]
-
Quantification: Use certified reference standards of individual ganoderic acids to create calibration curves for accurate quantification.
Visualizations
The following diagrams illustrate key processes and concepts in the study of Ganoderma triterpenoids.
Biological Activities and Mechanisms of Action
Ganoderma triterpenoids are renowned for a wide spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and antioxidant activities.[1][13] These effects are often attributed to their ability to modulate key cellular signaling pathways.
One of the most well-documented mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a central regulator of the inflammatory response. By inhibiting this pathway, Ganoderma triterpenoids can suppress the production of inflammatory mediators, making them promising candidates for the development of anti-inflammatory drugs.[2] Furthermore, various ganoderic acids have demonstrated cytotoxic activity in vitro against a range of cancer cell lines, including liver, breast, and prostate cancer cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 12β-Hydroxyganoderenic acid B
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma lucidum and its bioactive constituents, the accurate and precise quantification of specific triterpenoids like 12β-Hydroxyganoderenic acid B is of paramount importance. This guide provides an objective comparison of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of botanical drug products.
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents a comparative analysis based on established methods for the quantification of structurally similar triterpenoids, particularly other ganoderic acids, isolated from Ganoderma species. The presented data, therefore, serves as a representative comparison to inform methodological choices.
Overview of Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore. For triterpenoids like this compound, detection is typically performed at a specific wavelength, offering a cost-effective solution for routine analysis.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. By coupling the high-resolution separation of UPLC with the specific mass-to-charge ratio detection of tandem mass spectrometry, this method can quantify target analytes at very low concentrations, even in complex matrices.
Comparative Performance Data
The following tables summarize typical validation parameters for HPLC-UV and UPLC-MS/MS methods used for the analysis of ganoderic acids, providing a benchmark for what can be expected for the analysis of this compound.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 3.0 - 25.0 ng/mL | 0.02 - 0.58 ng/mL[2] |
| Limit of Quantification (LOQ) | 20.0 - 40.0 ng/mL | 1 ng/mL[2] |
| Precision (RSD%) | Intra-day: < 2% Inter-day: < 2%[1] | Intra-day: < 9.8% Inter-day: < 10.8% |
| Accuracy (Recovery %) | 93 - 103%[1] | 87.2 - 112.1% |
| Specificity | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and UPLC-MS/MS analysis of ganoderic acids.
HPLC-UV Method
1. Sample Preparation:
-
Extraction: Dried and powdered Ganoderma lucidum fruiting bodies are extracted with a suitable organic solvent such as methanol (B129727) or chloroform, often facilitated by ultrasonication.
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[1][3]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) and water containing a small percentage of an acidifier like phosphoric acid (e.g., 0.03%) to improve peak shape.[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is a common setting.[1][3]
-
Detection: UV detection is set at a wavelength where the ganoderic acids exhibit maximum absorbance, typically around 252 nm.[1][3]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[3]
UPLC-MS/MS Method
1. Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extraction is performed using an organic solvent.
-
Purification: For complex matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Filtration: The final extract is filtered through a 0.22 µm membrane filter.
2. UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) is used for high-resolution separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a modifier like 0.1% formic acid, is typical.
-
Flow Rate: A lower flow rate, often in the range of 0.2-0.4 mL/min, is used.
-
Column Temperature: The column temperature is precisely controlled.
3. MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in the positive or negative ion mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. This provides high selectivity and sensitivity.
Visualization of Methodologies
To illustrate the interconnectedness of the validation process and the general workflow, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods.
Caption: General experimental workflow for HPLC-UV and UPLC-MS/MS.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control where high sensitivity is not the primary concern and the analyte is present at sufficient concentrations, a well-validated HPLC-UV method can provide reliable and cost-effective results. However, for research applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex mixtures with potential interfering compounds, UPLC-MS/MS is the superior technique. The data presented for analogous ganoderic acids demonstrates the trade-offs between these two powerful analytical tools. It is imperative for researchers to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of 12β-Hydroxyganoderenic Acid B from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for the extraction of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which in turn impacts downstream research and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes a key biological pathway associated with the therapeutic effects of this compound.
Comparative Analysis of Extraction Methods
The efficiency of extracting this compound and other related ganoderic acids is highly dependent on the chosen methodology. Here, we compare Supercritical CO2 (SC-CO2) Extraction and Ultrasound-Assisted Extraction (UAE), two methods that offer distinct advantages in terms of yield, purity, and environmental impact.
Table 1: Comparison of Extraction Method Performance for Ganoderic Acid B
| Parameter | Supercritical CO2 (SC-CO2) Extraction | Ultrasound-Assisted Extraction (UAE) |
| Target Compound | Ganoderic Acid B | Total Ganoderic Acids |
| Yield | 0.3% - 1.8% of total extract[1] | General high extraction efficiency |
| Purity | High, due to the selectivity of SC-CO2 | Variable, dependent on solvent and parameters |
| Solvent | Carbon Dioxide (with or without co-solvent like Ethanol) | Typically Ethanol or Methanol |
| Temperature | 28°C - 50°C[1] | Typically 40°C - 80°C |
| Pressure | 100 bars - 310 bars[1] | Atmospheric |
| Extraction Time | Variable, dependent on flow rate | Shorter than conventional methods |
| Environmental Impact | "Green" method, CO2 is recyclable and non-toxic | Use of organic solvents |
| Notes | Yield is significantly enhanced with a polar co-solvent.[1] | Cavitation enhances cell wall disruption and solvent penetration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of extraction processes. The following protocols are based on established research.
Supercritical CO2 (SC-CO2) Extraction of Ganoderic Acid B
This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to selectively extract compounds.
Materials and Equipment:
-
Ground Ganoderma lucidum mushrooms
-
Supercritical Fluid Extraction (SFE) system
-
Liquid carbon dioxide
-
Co-solvent (e.g., Ethanol)
-
Pressure vessel
-
Collection vessel
Procedure:
-
Pack the ground Ganoderma lucidum mushrooms into the pressure vessel.
-
Pressurize the system with liquid carbon dioxide to the desired pressure (e.g., 100 bars).
-
Heat the system to the desired temperature (e.g., 28°C).
-
If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 10% Ethanol).[1]
-
Pass the supercritical fluid through the raw material at a controlled flow rate.
-
Collect the extract in a collection vessel by releasing the pressure, causing the CO2 to vaporize and leave the extract behind.[1]
Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
This technique employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the mushroom enhances their disruption and improves the penetration of the solvent, leading to more efficient extraction.
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum
-
Solvent (e.g., 50% aqueous ethanol)
-
Ultrasonic bath or probe sonicator
-
Flask
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Place the powdered Ganoderma lucidum in a flask.
-
Add the solvent at a specific liquid-to-solid ratio (e.g., 50 mL/g).
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic power (e.g., 210 W) at a specific frequency (e.g., 40 kHz).
-
Maintain the desired extraction temperature (e.g., 80°C) for a set duration (e.g., 100 minutes).
-
After sonication, centrifuge the mixture to separate the solid residue from the extract.
-
Filter the supernatant to obtain the final extract containing ganoderic acids.
Biological Pathway Visualization
Ganoderic acids, including this compound, have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key mechanisms underlying these activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a central regulator of inflammation, immune responses, and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
This guide provides a foundational understanding of key extraction methods for this compound and its associated biological activity. Researchers are encouraged to use this information as a starting point for developing and optimizing their own extraction protocols to advance the study of this promising natural compound.
References
- 1. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]
- 2. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo | MDPI [mdpi.com]
biological activity of 12β-Hydroxyganoderenic acid B versus other bioactive compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. Due to a lack of direct comparative studies, this document presents available experimental data for this compound alongside other key bioactive compounds from Ganoderma lucidum, including other ganoderic acids and polysaccharides. The data presented is compiled from various studies and should be interpreted as a collation of existing research rather than a direct head-to-head comparison.
Overview of Bioactive Compounds in Ganoderma lucidum
Ganoderma lucidum, commonly known as Lingzhi or Reishi, is a rich source of structurally diverse bioactive molecules.[1] The primary classes of these compounds include triterpenoids and polysaccharides, both of which have demonstrated a wide array of pharmacological effects.[1][2][3]
Triterpenoids , such as ganoderic acids, are highly oxidized lanostane-type compounds. They are known for their anti-inflammatory, antioxidant, and cytotoxic activities.[4][5] Notable examples include Ganoderic Acid A, Ganoderic Acid B, and the subject of this guide, this compound.
Polysaccharides from Ganoderma lucidum are complex carbohydrates that have been extensively studied for their immunomodulatory and anti-tumor properties.[2][6]
Comparative Biological Activity
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and immunomodulatory activities of various bioactive compounds from Ganoderma lucidum.
Cytotoxic Activity
The cytotoxic effects of ganoderic acids against various cancer cell lines have been a primary focus of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
Table 1: Cytotoxic Activity of Ganoderic Acids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| Ganoderic Acid A | HepG2 (Liver Cancer) | >100 | 48 | [5] |
| Ganoderic Acid T | HeLa (Cervical Cancer) | Not specified | Not specified | [7] |
| TLTO-A (Ganoderic Acid T derivative) | HeLa (Cervical Cancer) | Lower than Ganoderic Acid T | Not specified | [7] |
| this compound | Data not available | Data not available | Data not available | |
Note: Data is collated from different studies and not from direct comparative experiments.
Anti-inflammatory Activity
The anti-inflammatory properties of Ganoderma triterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in immune cells such as macrophages.
Table 2: Anti-inflammatory Activity of Ganoderma Triterpenoids
| Compound | Cell Model | Assay | Inhibition | Reference |
|---|---|---|---|---|
| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | N9 microglial cells | NO production | Potent inhibition | [1] |
| Tsugaric acid A | Rat neutrophils | Superoxide anion formation | Significant inhibition | [1] |
| this compound | Data not available | Data not available | Data not available | |
Note: Data is collated from different studies and not from direct comparative experiments.
Immunomodulatory Activity
Polysaccharides from Ganoderma lucidum are well-documented for their ability to modulate the immune system, including the stimulation of cytokine production by immune cells.
Table 3: Immunomodulatory Activity of Ganoderma lucidum Polysaccharides
| Compound | Cell Model | Cytokine Production | Effect | Reference |
|---|---|---|---|---|
| G. lucidum Polysaccharides (GLPS) | Murine Macrophages | TNF-α, IL-1α, IL-6, IL-10 | Increased production | [2] |
| G. sinense Polysaccharides (GSPS) | Murine Macrophages | TNF-α, IL-1α, IL-6, IL-10 | Increased production | [2] |
| this compound | Data not available | Data not available | Data not available | |
Note: The study by Xie et al. (2014) found that GLPS was generally more potent than GSPS in promoting macrophage functions.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production.
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
This protocol quantifies the amount of specific cytokines released by immune cells.
-
Cell Treatment: Treat immune cells (e.g., macrophages, splenocytes) with the test compound and/or a stimulant (e.g., LPS).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Signaling Pathways
Ganoderic acids, as a class of compounds, are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression. While specific data for this compound is limited, the general mechanisms for ganoderic acids involve the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[3][4]
The diagram below illustrates the general inhibitory effect of ganoderic acids on the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: General mechanism of NF-κB inhibition by ganoderic acids.
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory activity of a test compound.
Caption: Experimental workflow for anti-inflammatory screening.
Conclusion
While this compound is identified as a bioactive triterpenoid from Ganoderma lucidum, there is a notable lack of publicly available data directly comparing its biological activities against other well-characterized compounds from the same source. The provided data for other ganoderic acids and polysaccharides highlight the potential therapeutic avenues for compounds from this medicinal mushroom. Further research, including direct comparative studies, is crucial to fully elucidate the specific biological profile and therapeutic potential of this compound. The experimental protocols and pathway diagrams in this guide offer a framework for conducting such investigations.
References
- 1. imispain.com [imispain.com]
- 2. A comparative study on immunomodulatory activity of polysaccharides from two official species of Ganoderma (Lingzhi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative studies on the immunomodulatory and antitumor activities of the different parts of fruiting body of Ganoderma lucidum and Ganoderma spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing the Anti-Cancer Potential of 12β-Hydroxyganoderenic Acids
For Immediate Release
Researchers in the fields of oncology, natural product chemistry, and drug development now have access to a comprehensive structural comparison of 12β-hydroxyganoderenic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum. This guide provides a detailed analysis of their cytotoxic effects on various cancer cell lines, elucidates the underlying signaling pathways, and offers standardized experimental protocols for further research.
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative effects of various lanostane-type triterpenoids, including several 12β-hydroxyganoderenic acids and related compounds, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing cytotoxic potency. The data, summarized from a seminal study on 35 triterpenoids isolated from Ganoderma lucidum, reveals a range of activities influenced by specific structural modifications.
| Compound | Cancer Cell Line | IC50 (μM) |
| Ganoderic Acid C2 | MDA-MB-231 (Breast) | > 40 |
| HepG2 (Liver) | > 40 | |
| Ganoderic Acid E | MDA-MB-231 (Breast) | > 40 |
| HepG2 (Liver) | > 40 | |
| 12β-hydroxy-3,7,11,15,23-pentaoxo-lanosta-8-en-26-oic acid | MDA-MB-231 (Breast) | > 40 |
| HepG2 (Liver) | > 40 | |
| Ganoderic Acid A | HepG2 (Liver) | 203.5 (at 48h)[1] |
| SMMC7721 (Liver) | 139.4 (at 48h)[1] | |
| MDA-MB-231 (Breast) | 0.163 (mmol/L at 48h) | |
| 7-Oxo-ganoderic Acid Z | Caco-2 (Colon) | 20.87 |
| HepG2 (Liver) | 49.34 | |
| HeLa (Cervical) | 25.12 | |
| 15-Hydroxy-ganoderic Acid S | Caco-2 (Colon) | 84.36 |
| HepG2 (Liver) | > 100 | |
| HeLa (Cervical) | 27.65 | |
| Ganoderic Acid DM | Caco-2 (Colon) | 28.53 |
| HepG2 (Liver) | 59.21 | |
| HeLa (Cervical) | 25.42 |
Note: The IC50 values for Ganoderic Acid C2, E, and 12β-hydroxy-3,7,11,15,23-pentaoxo-lanosta-8-en-26-oic acid were reported as greater than 40 μM, indicating lower cytotoxicity against the tested cell lines compared to other compounds in the same study[2]. The data for Ganoderic Acid A, 7-Oxo-ganoderic Acid Z, 15-Hydroxy-ganoderic Acid S, and Ganoderic Acid DM are from separate studies and are presented for a broader comparative context[1][3].
Structure-Activity Relationship
The cytotoxic activity of 12β-hydroxyganoderenic acids and related lanostane (B1242432) triterpenoids is intricately linked to their molecular structure. Key structural features that influence their anti-cancer potential include:
-
Oxidation State of the Lanostane Core: The degree and position of oxidation on the tetracyclic lanostane skeleton play a crucial role. For instance, the presence of multiple ketone groups, as seen in 12β-hydroxy-3,7,11,15,23-pentaoxo-lanosta-8-en-26-oic acid, does not necessarily confer high cytotoxicity, suggesting that the overall pattern of oxygenation is critical.
-
Substitution at C-3 and C-7: Modifications at the C-3 and C-7 positions significantly impact activity. The presence of hydroxyl or acetyl groups can modulate the compound's interaction with cellular targets.
-
The Carboxylic Acid Side Chain: The carboxylic acid group in the side chain is a common feature among many ganoderic acids and is believed to be important for their biological activity, potentially by facilitating interactions with target proteins.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of 12β-hydroxyganoderenic acids and to calculate their IC50 values.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the compound in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control group (medium with DMSO).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Signaling Pathways and Experimental Workflows
The anti-cancer effects of 12β-hydroxyganoderenic acids are mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Ganoderic acids have been shown to influence critical pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.
This comparative guide serves as a valuable resource for researchers aiming to understand the structure-activity relationships of 12β-hydroxyganoderenic acids and to design future studies for the development of novel anti-cancer therapeutics.
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 12β-Hydroxyganoderenic Acid B and Known Inhibitors in 5α-Reductase Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of triterpenoids derived from Ganoderma lucidum, with a focus on the potential of 12β-Hydroxyganoderenic acid B, against the enzyme 5α-reductase. The performance is contrasted with established inhibitors, Finasteride and Dutasteride, supported by available experimental data.
Introduction to 5α-Reductase Inhibition
Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, the inhibition of 5α-reductase is a key therapeutic strategy for managing these disorders.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative triterpenoids from Ganoderma lucidum and the well-established synthetic inhibitors, Finasteride and Dutasteride, against 5α-reductase. It is important to note that 5α-reductase exists in different isoforms, and inhibitors can exhibit varying selectivity.
| Inhibitor | Class | Target Isoform(s) | IC50 Value |
| Ganoderic acid DM | Triterpenoid (from Ganoderma lucidum) | Not specified | 10.6 µM[1][2] |
| Finasteride | 4-Azasteroid (Synthetic) | Type 2 & 3 | ~5 nM (Type 2) |
| Dutasteride | 4-Azasteroid (Synthetic) | Type 1, 2 & 3 | ~1-2 nM (Type 1 & 2) |
Note: The IC50 values for Finasteride and Dutasteride can vary depending on the specific experimental conditions and the isoform of the enzyme being tested.
Signaling Pathway of 5α-Reductase in Androgen Action
The following diagram illustrates the role of 5α-reductase in the conversion of testosterone to DHT and the subsequent downstream signaling cascade that mediates androgenic effects. Inhibition of this enzyme effectively blocks this pathway.
Caption: 5α-Reductase Signaling Pathway and Point of Inhibition.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of 5α-reductase inhibitors. Below is a representative methodology for an in vitro 5α-reductase inhibition assay.
Objective: To determine the in vitro inhibitory activity of test compounds on 5α-reductase.
Materials:
-
Enzyme Source: Microsomal fractions from rat prostate or liver, or recombinant human 5α-reductase isozymes.
-
Substrate: [1,2,6,7-³H]-Testosterone or unlabeled testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound, Finasteride, Dutasteride.
-
Buffer: Phosphate buffer (pH 6.5).
-
Scintillation Cocktail.
Workflow:
Caption: Experimental Workflow for 5α-Reductase Inhibition Assay.
Procedure:
-
Enzyme Preparation: The enzyme source is prepared and diluted in a suitable buffer.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compound (or vehicle control) and NADPH at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the testosterone substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a strong acid or organic solvent.
-
Extraction and Separation: The steroids (testosterone and DHT) are extracted from the reaction mixture. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of formed DHT is quantified. If a radiolabeled substrate is used, this is typically done by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Triterpenoids from Ganoderma lucidum, exemplified by Ganoderic acid DM, demonstrate inhibitory activity against 5α-reductase. While direct experimental data for this compound is currently lacking, its structural similarity to other active triterpenoids from the same source suggests it is a promising candidate for further investigation as a 5α-reductase inhibitor. In comparison, synthetic inhibitors like Finasteride and Dutasteride exhibit significantly higher potency, with IC50 values in the low nanomolar range. Future studies are warranted to elucidate the specific inhibitory profile and efficacy of this compound against different 5α-reductase isozymes to fully understand its therapeutic potential.
References
A Comparative Guide to the Mechanism of Action of 12β-Hydroxyganoderenic Acid B and Alternatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) from Ganoderma lucidum, with other related compounds. Due to the limited availability of direct confirmatory studies on this compound, this guide draws upon data from closely related ganoderic acids to infer its potential mechanisms, focusing on the inhibition of the NF-κB signaling pathway and induction of apoptosis. This comparison aims to provide a valuable resource for researchers investigating novel anti-cancer therapeutics.
Core Mechanism of Action: Inhibition of NF-κB Signaling and Induction of Apoptosis
Ganoderic acids, including the subject of this guide, are widely recognized for their potential as anti-cancer agents.[1] A central mechanism underlying their therapeutic effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and survival.[2][3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Furthermore, many ganoderic acids have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
Comparative Analysis of Bioactive Compounds
This guide compares the purported mechanism of this compound with two other compounds: Ganoderic Acid Y, another triterpenoid from Ganoderma lucidum, and 20-Hydroxyecdysone (B1671079), a phytoecdysteroid with demonstrated anti-cancer properties.
| Compound | Primary Proposed Mechanism(s) | Key Molecular Targets |
| This compound (inferred) | Inhibition of NF-κB signaling, Induction of apoptosis | IKK, IκBα, NF-κB (p65), Bax, Bcl-2, Caspase-3 |
| Ganoderic Acid Y | Inhibition of NF-κB signaling, Anti-proliferative effects | NF-κB, Cyclin D1 |
| 20-Hydroxyecdysone | Induction of apoptosis, Autophagy, Metabolic reprogramming | Bax, Bcl-2, Caspase-3, mTOR, AMPK |
Quantitative Data Summary
The following tables summarize the available quantitative data for the compared compounds. It is important to note that direct quantitative data for this compound is limited, and the presented data is based on studies of closely related ganoderic acids.
Table 1: Inhibition of Cancer Cell Viability
| Compound | Cell Line | Assay | IC50 / Effect |
| Ganoderic Acid Me (related to this compound) | MDA-MB-231 (Breast Cancer) | MTT Assay | Significant inhibition of proliferation[2][3] |
| Ganoderic Acid A | HepG2, SMMC7721 (Hepatocellular Carcinoma) | CCK-8 Assay | Dose-dependent inhibition[4] |
| 20-Hydroxyecdysone | MDA-MB-231 (Breast Cancer) | MTT Assay | Significant inhibition of viability[5] |
Table 2: Effects on NF-κB Signaling
| Compound | Cell Line | Parameter Measured | Observed Effect |
| Ganoderic Acid Me | MDA-MB-231 | NF-κB activity (luciferase assay) | Inhibition of TNF-α induced NF-κB activity[2][3] |
| Ganoderic Acid T | HCT-116 (Colon Cancer) | NF-κB nuclear translocation | Inhibition of nuclear translocation[6] |
| Deacetyl Ganoderic Acid F | BV-2 (Microglia) | p-IKK, p-IκBα, p65 nuclear translocation | Decreased phosphorylation and translocation[7] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Parameter Measured | Observed Effect |
| Ganoderic Acid T | 95-D (Lung Cancer) | Bax/Bcl-2 ratio, Caspase-3 activity | Increased Bax expression, activation of caspase-3[8] |
| Ganoderic Acid A | HepG2, SMMC7721 | Cleaved caspase-3 expression | Increased expression[4] |
| 20-Hydroxyecdysone | MDA-MB-231, T-47D (Breast Cancer) | Bax/Bcl-2 ratio, Caspase-3 activation | Alterations in Bax/Bcl-2 levels, caspase-3 activation[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of the intrinsic apoptosis pathway.
Experimental Workflow Diagrams
Caption: General workflow for Western blot analysis.
Caption: Workflow for NF-κB luciferase reporter assay.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
2. NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
3. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and apoptosis pathways.
-
Cell Treatment and Lysis: Treat cells with the compound and/or stimulus, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[10]
4. Wound Healing (Scratch) Assay
This assay assesses the effect of the compounds on cancer cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.[11]
-
Creating the Scratch: Create a scratch in the monolayer using a sterile pipette tip.[12]
-
Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).[11]
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
5. Cell Cycle Analysis
This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.[13]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct confirmatory studies on this compound are still emerging, the available evidence from related ganoderic acids strongly suggests that its anti-cancer activity is mediated through the inhibition of the pro-survival NF-κB signaling pathway and the induction of apoptosis. This dual mechanism of action makes it and other ganoderic acids promising candidates for further investigation and development as novel cancer therapeutics. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this important area. Researchers are encouraged to utilize these methods to confirm the proposed mechanisms for this compound and to explore its full therapeutic potential.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proapoptotic and proautophagic activity of 20-hydroxyecdysone in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safe Disposal of 12β-Hydroxyganoderenic Acid B: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. This compound is intended for research use only and has not been fully validated for medical applications.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is presented below. This information is critical for understanding its handling and disposal requirements.
| Property | Value |
| CAS Number | 1309931-84-7[1][2][3] |
| Molecular Formula | C₃₀H₄₂O₈[1][3] |
| Molecular Weight | 530.65 g/mol [1][2] |
| Purity | Typically ≥95% |
Disposal Protocol
Proper disposal of this compound is crucial to maintain laboratory safety and environmental compliance. As a carboxylic acid, it should be treated as chemical waste. The following step-by-step protocol outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Collection:
-
Collect waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
For solutions, separately collect aqueous and solvent-based waste.
3. Neutralization of Acidic Waste:
-
Since this compound is an acid, acidic waste solutions should be neutralized before disposal.
-
Dilution: Slowly add the acidic solution to a large volume of cold water or an ice bath to dilute it to approximately a 5% concentration.
-
Neutralization: Prepare a 5-10% basic solution, such as sodium carbonate (soda ash) or sodium hydroxide. Slowly and carefully add the diluted acidic waste to the basic solution while stirring. Monitor the pH and adjust as necessary until the pH is between 5.0 and 10.0.[4]
-
Caution: Neutralization reactions can generate heat. Perform this step in a well-ventilated area, such as a fume hood.
4. Final Disposal:
-
Once neutralized, the solution can typically be poured down the drain with a large amount of running water, in accordance with local regulations.[4]
-
For solid waste or non-aqueous solutions, follow your institution's specific guidelines for chemical waste disposal. This generally involves packaging the waste in a labeled container for pickup by a certified hazardous waste disposal service.
-
Never dispose of this compound in the regular trash or via evaporation.[4]
5. Container Decontamination:
-
Thoroughly rinse any empty containers that held this compound with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[4]
-
After thorough cleaning, deface or remove the original labels from the container before recycling or disposal.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in this disposal guide, it is imperative that all laboratory personnel adhere to the safety and handling instructions provided in the product's Safety Data Sheet (SDS), which can be requested from the supplier.[2][5] All experimental procedures should be conducted in a manner that minimizes waste generation and exposure.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound - CD BioSustainable [sustainable-bio.com]
- 3. 12-HYDROXYGANODERENIC ACID B | 1309931-84-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling 12β-Hydroxyganoderenic acid B
Hazard Assessment
Like other ganoderic acids, 12β-Hydroxyganoderenic acid B should be handled as a potentially hazardous substance. Potential risks include:
-
Inhalation: The powdered form can be irritating to the respiratory tract.[1][2]
-
Ingestion: Compounds of this class are often classified as harmful if swallowed.[1]
-
Skin and Eye Contact: May cause irritation upon contact.[2] Avoid contact with skin, eyes, and clothing.[1][2]
-
Environmental Hazard: Similar compounds are noted as being very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound to minimize exposure.[4][5]
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields | Provides a necessary barrier against chemical splashes, dust, and flying debris.[1][4] Must be marked with "Z87" to signify ANSI Z87.1 compliance.[4] |
| Face Shield (Task-Dependent) | Recommended in addition to goggles when there is a significant splash hazard, such as when handling bulk quantities or preparing concentrated solutions.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for preventing skin exposure during incidental contact.[1][2] Inspect gloves for any damage before use.[2] |
| Body Protection | Long-Sleeved Laboratory Coat | Protects skin and personal clothing from spills and contamination.[1][5] An impervious or chemical-resistant apron may be worn over the lab coat for added protection.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Critical when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust.[1][6] An N95 or P100 filter is recommended.[6] |
Operational Plan: Handling Protocol
Adherence to a strict, step-by-step protocol is essential for safety.
Preparation and Engineering Controls
-
Designated Area: Conduct all handling of powdered this compound within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ventilation: Ensure the work area is well-ventilated.[2]
-
Pre-Use Inspection: Before starting, confirm all necessary PPE is available and in good condition.[6] Ensure emergency equipment (eyewash station, safety shower) is accessible.
Weighing and Solution Preparation
-
Avoid Dust: Handle the solid material carefully to avoid generating dust.[2]
-
Weighing: Use an analytical balance within the fume hood. Tare a suitable container before adding the compound.
-
Dissolving: this compound, like other ganoderic acids, is typically soluble in organic solvents such as DMSO and ethanol.[3] Add the solvent slowly to the powdered compound.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then a cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.[1]
-
Unused Product: Unused or surplus this compound must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, empty vials, and cleaning materials, must be collected and disposed of as hazardous chemical waste.[1][2]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[1] Contact your EHS office for specific instructions.[1]
Workflow and Safety Visualizations
The following diagrams illustrate the necessary procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Safety Relationships for Chemical Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
